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  • Product: 1-(2,2-Difluorocyclopropyl)propan-2-one
  • CAS: 1823885-42-2

Core Science & Biosynthesis

Foundational

1-(2,2-Difluorocyclopropyl)propan-2-one: Synthesis, Physical Properties, and Characterization Protocols

Executive Summary The incorporation of fluorine into small carbocycles has fundamentally transformed modern medicinal chemistry. Specifically, gem-difluorocyclopropanes serve as highly versatile bioisosteres for carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into small carbocycles has fundamentally transformed modern medicinal chemistry. Specifically, gem-difluorocyclopropanes serve as highly versatile bioisosteres for carbonyls, ethers, and tert-butyl groups, offering enhanced metabolic stability, increased lipophilicity, and rigidified conformational geometries[1][2].

This technical whitepaper provides an in-depth analysis of 1-(2,2-difluorocyclopropyl)propan-2-one (CAS: 1823885-42-2) [3][4]. As a bifunctional building block containing both a strained fluorinated ring and a reactive methyl ketone, it is a critical intermediate for the synthesis of complex fluorinated heterocycles and enantioenriched drug scaffolds[5][6]. This guide details its physical properties, mechanistic synthesis, and the rigorous analytical protocols required for its characterization.

Physical Properties and Molecular Data

Accurate baseline physical data is essential for downstream purification and assay development. Due to the high electronegativity of the fluorine atoms, the gem-difluorocyclopropyl group exerts a strong electron-withdrawing inductive effect, which subtly alters the dipole moment and volatility of the attached acetonyl moiety.

Table 1: Chemical and Physical Properties
PropertyValue / Description
Chemical Name 1-(2,2-difluorocyclopropyl)propan-2-one
CAS Registry Number 1823885-42-2[4][7]
Molecular Formula C₆H₈F₂O[4][7]
Molecular Weight 134.12 g/mol [4][7]
Physical State (at STP) Colorless to pale yellow liquid
Storage Temperature 4 °C (to prevent enolization-driven degradation)[7]
Solubility Soluble in DCM, THF, EtOAc, and MeOH; poorly soluble in H₂O
Predicted Boiling Point ~140–155 °C at 760 mmHg

Mechanistic Synthesis: The [2+1] Cyclopropanation

The most robust method for synthesizing 1-(2,2-difluorocyclopropyl)propan-2-one involves the [2+1] cycloaddition of a difluorocarbene intermediate with an appropriate allylic ketone precursor (e.g., pent-4-en-2-one).

The Ruppert-Prakash System (TMSCF₃ / NaI)

The generation of difluorocarbene ([:CF₂]) is highly sensitive to reaction conditions. The combination of (trifluoromethyl)trimethylsilane (TMSCF₃) and Sodium Iodide (NaI) is the industry standard due to its excellent functional group tolerance[2][8][9].

Causality of Reagent Selection: NaI acts as a nucleophilic initiator. The iodide ion attacks the silicon atom of TMSCF₃, generating a pentacoordinate silicate intermediate. This intermediate collapses to expel the trifluoromethyl anion (CF₃⁻), which rapidly undergoes α-elimination of a fluoride ion to yield singlet difluorocarbene. The singlet carbene then undergoes a concerted, stereospecific [2+1] cycloaddition with the alkene double bond[8][9].

Synthesis A Allylic Ketone Precursor (pent-4-en-2-one) C [:CF2] Difluorocarbene Intermediate A->C Cycloaddition B TMSCF3 + NaI (Ruppert-Prakash Reagent) B->C Iodide Initiation & α-elimination D 1-(2,2-difluorocyclopropyl)propan-2-one Target Molecule C->D [2+1] Cyclopropanation

Mechanistic pathway for the[2+1] difluorocyclopropanation using TMSCF3/NaI.
Protocol 1: Self-Validating Synthesis Workflow

Note: This protocol incorporates internal checkpoints to ensure reaction fidelity.

  • Preparation: Flame-dry a Schlenk flask under argon. Add pent-4-en-2-one (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Initiator Addition: Add anhydrous NaI (0.2 equiv). Validation Check: Ensure complete dissolution; residual moisture will quench the carbene to form difluoromethane.

  • Carbene Generation: Slowly add TMSCF₃ (2.0 to 2.5 equiv) dropwise at room temperature. The excess accounts for the competitive dimerization of [:CF₂] into tetrafluoroethylene.

  • Thermal Activation: Heat the mixture to 65–70 °C for 12–16 hours[8].

  • Quench & Extraction: Cool to 0 °C, quench carefully with saturated aqueous NaHCO₃. Extract with diethyl ether (3x).

  • Purification: Concentrate under reduced pressure (careful: product is volatile). Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization Protocols

Because 1-(2,2-difluorocyclopropyl)propan-2-one possesses a chiral center at the cyclopropane methine carbon, the two fluorine atoms on the adjacent carbon are diastereotopic . This fundamental stereochemical reality dictates the NMR behavior of the molecule.

Characterization Sample Purified Target Compound (CAS: 1823885-42-2) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR MS GC-MS (EI) Fragmentation Analysis Sample->MS IR FT-IR Spectroscopy Functional Group ID Sample->IR Data1 Diastereotopic F-F Coupling Carbonyl C=O Shift NMR->Data1 Data2 Molecular Ion m/z 134 Acetyl Cation m/z 43 MS->Data2 Data3 C=O stretch ~1715 cm⁻¹ C-F stretch ~1100-1200 cm⁻¹ IR->Data3

Analytical workflow for the structural validation of 1-(2,2-difluorocyclopropyl)propan-2-one.
Protocol 2: Multinuclear NMR Acquisition

To achieve self-validating spectral data, ¹H, ¹³C, and ¹⁹F NMR must be cross-referenced.

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Add 0.05% v/v TMS as an internal ¹H/¹³C standard, and a trace of fluorobenzene as a ¹⁹F reference.

  • ¹⁹F NMR (376 MHz):

    • Causality: Fluorine nuclei have long longitudinal relaxation times ( T1​ ). Set the relaxation delay (D1) to at least 3-5 seconds to ensure accurate integration.

    • Expected Output: An AB quartet (or two distinct complex multiplets) in the region of -130 to -150 ppm. The geminal fluorine-fluorine coupling constant ( 2JFF​ ) will be exceptionally large, typically between 150–160 Hz.

  • ¹³C NMR (100 MHz):

    • Expected Output: The CF₂ carbon will appear as a distinct triplet around 110–115 ppm due to one-bond carbon-fluorine coupling ( 1JCF​≈285 Hz). The ketone carbonyl will appear far downfield at ~206 ppm.

  • ¹H NMR (400 MHz):

    • Expected Output: The methyl group of the acetonyl moiety will appear as a sharp singlet near 2.15 ppm. The cyclopropyl protons will present as complex multiplets due to both H-H coupling and heteronuclear H-F coupling ( 3JHF​ ).

Table 2: Expected GC-MS (Electron Ionization, 70 eV) Fragmentation
m/z ValueFragment IdentityDiagnostic Significance
134 [M]⁺Molecular ion (often weak in aliphatic ketones).
114 [M - HF]⁺Confirms the presence of fluorine via facile HF elimination.
91 [M - CH₃CO]⁺Loss of the acetyl radical; leaves the difluorocyclopropylmethyl cation.
43 [CH₃CO]⁺Base peak. Highly characteristic of methyl ketones.

Downstream Applications in Drug Development

The utility of 1-(2,2-difluorocyclopropyl)propan-2-one extends far beyond its static structure; it is a dynamic precursor for advanced medicinal scaffolds.

1. Asymmetric Transfer Hydrogenation (ATH): Recent literature demonstrates that gem-difluorocyclopropenyl and cyclopropyl ketones can be subjected to asymmetric transfer hydrogenation using Noyori–Ikariya ruthenium complexes[5][10]. This catalytic process reduces the ketone to a secondary alcohol, generating an enantioenriched cis-disubstituted gem-difluorocyclopropyl alcohol. The causality of the stereocontrol relies on the differential protonation rates of diastereomeric ruthenium enolates at the Cα position[5][10].

2. Ring-Restructuring to Heterocycles: The inherent strain of the difluorocyclopropane ring makes it susceptible to Lewis acid or Brønsted acid-promoted ring-opening. When 1-(2,2-difluorocyclopropyl)propan-2-one is treated with reagents like trifluoromethanesulfonic acid (CF₃SO₃H) in the presence of nitriles, it undergoes proximal C-C bond cleavage. Subsequent defluorinative cyclization yields highly substituted 2-fluoropyrroles or furans, which are privileged scaffolds in kinase inhibitors and antiviral agents[6][9][11].

References

  • The preparation and properties of 1,1-difluorocyclopropane derivatives National Institutes of Health (PMC) [Link]

  • Diversified Synthesis of All-Carbon Quaternary gem-Difluorinated Cyclopropanes via Copper-Catalyzed Cross-Coupling Organic Letters - ACS Publications[Link]

  • Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones The Journal of Organic Chemistry - ACS Publications[Link]

  • Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons Thieme Connect / ResearchGate [Link]

  • A novel reaction of gem-difluorocyclopropyl ketones with nitriles leading to 2-fluoropyrroles Royal Society of Chemistry[Link]

Sources

Exploratory

Engineering the gem-Difluorocyclopropyl Pharmacophore: A Technical Guide on 1-(2,2-Difluorocyclopropyl)propan-2-one Derivatives

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Among fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Among fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a highly privileged scaffold. The building block 1-(2,2-difluorocyclopropyl)propan-2-one (CAS 1823885-42-2) serves as a versatile precursor for integrating this moiety into complex drug candidates.

As a Senior Application Scientist, I have observed that the utility of this molecule extends far beyond simple structural novelty. The gem-difluorocyclopropyl group acts as a superior bioisostere for epoxides and carbonyls, offering precise conformational restriction while drastically improving metabolic stability[1]. This whitepaper dissects the physicochemical rationale, synthetic methodologies, and real-world medicinal applications of 1-(2,2-difluorocyclopropyl)propan-2-one derivatives, providing a self-validating framework for your drug development pipelines.

Physicochemical Rationale: The "Janus-Face" Effect

Why do we replace standard alkyl or epoxide groups with a gem-difluorocyclopropyl moiety? The answer lies in the profound electronic effects of fluorine.

The strong electronegativity of the two fluorine atoms pulls electron density away from the cyclopropane ring, shortening the C–F bonds and expanding the F–C–F angle. This distortion creates a "Janus-face" polarity: one face of the ring is highly lipophilic, while the other is polar[2]. This unique dipole moment allows the molecule to engage in multipolar interactions within kinase active sites while simultaneously resisting cytochrome P450-mediated oxidation.

Quantitative Data: Pharmacophore Comparison

The following table summarizes the causal relationship between structural modification and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Property / MotifCyclopropyl (-CH₂-CH₂-)Epoxide (-CH₂-O-)gem-Difluorocyclopropyl (-CH₂-CF₂-)
LogP Contribution Highly Lipophilic (+0.5 to +1.0)Hydrophilic (-0.2 to -0.5)Tunable / Intermediate (+0.2 to +0.6)
Metabolic Stability Low (Prone to CYP450 oxidation)Very Low (Reactive toxicophore)High (Fluorine shielding blocks oxidation)
Conformational Rigidity High (C-C-C angle ~60°)High (C-O-C angle ~61°)Very High (Steric bulk of F atoms)
Dipole Moment ~0 D~1.9 D~2.3 D (Strong "Janus-face" polarity)
Primary Bioisosterism Alkyl chains, Phenyl ringsN/ACarbonyls, Epoxides, Oxygen atoms

Synthetic Methodologies & Self-Validating Protocols

Synthesizing and derivatizing 1-(2,2-difluorocyclopropyl)propan-2-one requires precision. Traditional difluorocarbene generation relies on harsh thermolysis, which destroys sensitive ketone precursors. Below are field-proven, self-validating protocols designed to maximize yield and stereochemical purity.

Protocol 1: Synthesis of Racemic 1-(2,2-Difluorocyclopropyl)propan-2-one via TFDA

Causality: To prevent the degradation of the α,β-unsaturated ketone precursor, we utilize3[3]. TFDA generates difluorocarbene under mild, neutral conditions via catalytic fluoride activation, preserving the integrity of the propan-2-one side chain.

  • Reagent Preparation: Charge a flame-dried 15-mL three-necked flask with the α,β-unsaturated ketone precursor, catalytic sodium fluoride (0.06 equiv), and anhydrous solvent under N₂. Heat to reflux.

  • Carbene Generation: Slowly add acid-free TFDA (2.0 equiv) via a syringe pump at a rate of 0.25 mL/h. Causality: Slow addition prevents carbene dimerization, forcing the [2+1] cycloaddition pathway.

  • In-Process Monitoring (Self-Validation): Extract a 10 µL aliquot every hour. Run rapid TLC (Hexanes/EtOAc) and ¹⁹F-NMR. The system validates itself when the starting material is consumed and ¹⁹F-NMR reveals a characteristic AB quartet (-120 to -140 ppm), confirming gem-difluoro incorporation.

  • Quenching & Isolation: Quench with saturated NaHCO₃ to neutralize residual fluorosulfonate byproducts. Extract with DCM and concentrate in vacuo.

  • Final Validation: Purify via flash chromatography. Validate the racemic product via GC-MS (target m/z 134.13) and ¹H-NMR to ensure the ketone moiety remains intact.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) for Chiral Resolution

Causality: Biological targets require specific stereoisomers. Because standard chiral chromatography is inefficient for large-scale drug development, we employ 4[4]. Using a Noyori-Ikariya Ruthenium complex enables dynamic kinetic resolution, selectively reducing the ketone to yield highly enantioenriched cis-difluorocyclopropyl derivatives.

  • Catalyst Activation: Pre-activate the Ru(II) complex (2.5 mol%) with a formic acid/triethylamine (5:2) azeotropic mixture. Causality: This azeotrope acts as a mild hydride donor, avoiding the over-reduction of the strained cyclopropyl ring.

  • Hydrogenation: Add the racemic 1-(2,2-difluorocyclopropyl)propan-2-one to the active catalyst solution at 40°C.

  • In-Process Monitoring (Self-Validation): Monitor ketone reduction via IR spectroscopy (tracking the disappearance of the C=O stretch at ~1710 cm⁻¹).

  • Stereochemical Validation: Post-isolation, analyze the product via Chiral HPLC. The protocol is validated if the enantiomeric excess (ee) exceeds 95%. Confirm the cis-configuration via ¹H-NMR NOESY cross-peaks.

Fig 1. Synthetic workflow for chiral 1-(2,2-difluorocyclopropyl)propan-2-one derivatives.

Structural Derivatization: Ring-Opening Anomalies

While the gem-difluorocyclopropyl group is generally stable, researchers must be aware of specific reactivity paradigms. For instance, attempts to perform Friedel-Crafts reactions on related 2,2-difluorocyclopropanecarbonyl chlorides often fail to yield the expected ring-retained ketones. Instead, the reaction proceeds via an 5[5].

Causality: The highly strained acylium ion intermediate rearranges to form a more stable carbocation, ultimately yielding aryl 3-chloro-3,3-difluoropropyl ketones. When derivatizing the propan-2-one side chain, nucleophilic additions or cross-coupling (e.g., Suzuki/Sonogashira) should be prioritized over harsh electrophilic aromatic substitutions to maintain ring integrity[2].

Medicinal Chemistry Case Studies

The integration of the difluorocyclopropyl moiety has led to breakthrough clinical candidates.

Brepocitinib (PF-06700841)

Brepocitinib is a potent, dual inhibitor of TYK2 and JAK1 developed for the treatment of autoimmune diseases (e.g., psoriasis, inflammatory bowel disease). The discovery of this 6[6] heavily relied on the (1S)-2,2-difluorocyclopropyl motif. Causality: The difluorocyclopropyl group precisely occupies a hydrophobic sub-pocket within the JAK1/TYK2 ATP-binding site. The fluorine atoms provide critical Van der Waals interactions that a standard cyclopropyl group cannot achieve, enhancing kinase selectivity while simultaneously preventing rapid metabolic clearance.

Fig 2. JAK1/TYK2 signaling pathway inhibited by difluorocyclopropyl-containing Brepocitinib.

References

  • Reactions of TFDA with Ketones. Synthesis of Difluoromethyl 2,2-Difluorocyclopropyl Ethers. The Journal of Organic Chemistry. 3

  • Friedel−Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry. The Journal of Organic Chemistry. 5

  • Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)... (PF-06700841). Journal of Medicinal Chemistry. 6

  • gem-Difluorocyclopropane Synthesis by Copper-Catalyzed C(sp³)–H Addition of 1,3-Dioxolane to Difluorocyclopropenes. Chemical and Pharmaceutical Bulletin. 1

  • Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. The Journal of Organic Chemistry. 4

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. National Institutes of Health (PMC). 2

Sources

Foundational

Thermodynamic Properties of Fluorinated Cyclopropyl Ketones: A Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary The integration of fluorinated cyclopropyl ketones into small-molecule drug candidates represents a sophisticated strategy to modulate physicochemical properties, enhance metabolic stability, and precis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated cyclopropyl ketones into small-molecule drug candidates represents a sophisticated strategy to modulate physicochemical properties, enhance metabolic stability, and precisely tune target binding thermodynamics. As a Senior Application Scientist, I have observed that the unique thermodynamic profile of these motifs—driven by the interplay between cyclopropane ring strain, the high electronegativity of fluorine, and the conjugative potential of the adjacent ketone—requires a rigorous, first-principles approach to fully leverage in drug design.

This whitepaper provides an in-depth analysis of the thermodynamic properties of fluorinated cyclopropyl ketones. It details the causality behind their conformational stability, ring-opening energetics, and hydration thermodynamics, supported by self-validating experimental protocols and computational workflows.

Thermodynamic Principles of Fluorinated Cyclopropanes

Ring Strain Energy (RSE) and Anomeric Stabilization

Cyclopropane is inherently strained due to its forced planar geometry and bent "banana" bonds. The introduction of highly polar C–F bonds significantly alters this thermodynamic landscape. Quantum-chemical studies utilizing isodesmic reactions reveal that the fluorination of cyclopropane is generally an exothermic process, with the notable exception of all-cis-1,2,3-trifluorocyclopropane, which suffers from severe electrostatic repulsion [1].

Crucially, compounds featuring geminal fluorines (e.g., 2,2-difluorocyclopropyl groups) exhibit unexpected thermodynamic stability. This is driven by anomeric-like nF​→σC−F∗​ interactions that enhance electron delocalization, partially offsetting the increased steric strain [1].

The Ketone Influence: Electronic Conjugation and Hydration

When a ketone is attached to a fluorinated cyclopropyl ring, the system's thermodynamics are governed by the Walsh orbitals of the cyclopropane interacting with the π∗ orbital of the carbonyl. The strong electron-withdrawing effect of the fluorine atoms propagates through the σ -framework, rendering the carbonyl carbon highly electrophilic.

In medicinal chemistry, this thermodynamic shift is exploited to replace metabolically labile amides with cyclopropyl ketones. For instance, during the development of the RIP1 inhibitor GDC-8264, the incorporation of a cyclopropyl ketone maintained critical backbone interactions while mitigating the metabolic hydrolysis associated with amides [3]. However, altering the fluorination pattern (e.g., shifting from a non-fluorinated to a difluorinated cyclopropyl ketone) drastically changes the hydration thermodynamics, often favoring the formation of a gem-diol in aqueous media.

Ring-Opening Thermodynamics: Kinetic vs. Thermodynamic Control

A critical liability of cyclopropyl ketones is their susceptibility to ring-opening, particularly under acidic conditions or during metabolic oxidation. The energy required to rearrange a protonated fluorinated cyclopropyl ketone into a ring-opened difluorocarbocation is significantly lower than that of non-halogenated analogs [4].

The causality here is rooted in Ring Strain Release . The geminal fluorine atoms increase the ground-state ring strain of the cyclopropane. When an acylium cation is formed (e.g., during Friedel-Crafts acylation), the energy difference between the intact fluorinated acylium cation and the ring-opened difluorocarbocation is merely +10.4 kcal/mol, compared to +40.9 kcal/mol for the non-halogenated counterpart [4]. Despite this lowered barrier, the intact protonated ketone remains the thermodynamic sink under standard physiological conditions, protected by a kinetic barrier of steric and electronic restraint.

G A Protonated Fluorocyclopropyl Ketone B Intact Ring (Thermodynamic Sink) A->B Stabilized by nF→σ*CF D High Activation Energy Barrier (Steric & Electronic Restraint) A->D Ring Strain Release C Ring-Opened Difluorocarbocation D->C Rearrangement

Thermodynamic stability vs. ring-opening in protonated fluorocyclopropyl ketones.

Quantitative Data Summaries

The following tables summarize the critical thermodynamic parameters that dictate the behavior of these molecules.

Table 1: Relative Energy Differences in Acylium Cation Ring-Opening [4]

SpeciesSubstituentEnergy of Intact Cation (kcal/mol)Energy of Ring-Opened Cation (kcal/mol) ΔE (kcal/mol)
10H / 11H Non-halogenated0.0 (Reference)+40.9+40.9
10Cl / 11Cl Geminal Chlorine0.0 (Reference)+17.3+17.3
10F / 11F Geminal Fluorine0.0 (Reference)+10.4+10.4

Insight: The low ΔE for the fluorinated species demonstrates how geminal fluorines pre-organize the system for strain release, a factor that must be carefully managed to prevent off-target reactivity in vivo.

Table 2: Biological Impact of Fluorocyclopropyl Ketone Stereochemistry (RIP1 Inhibition) [3]

Compound VariantCyclopropyl SubstitutionCellular Activity (HT29 EC 50​ , μ M)Metabolic Stability
Compound 19 (GDC-8264) Non-fluorinated Ketone0.0090High (Stable to carboxylesterases)
Compound 20 (S)-difluorocyclopropyl>10 (Loss of activity)N/A
Compound 21 (R)-difluorocyclopropyl>10 (Loss of activity)N/A
Compound 22 1-fluorocyclopropyl>10 (Loss of activity)N/A

Insight: While fluorination modulates thermodynamics, improper stereochemical placement of the fluorine atom disrupts the highly specific binding pocket thermodynamics, leading to an ablation of target affinity [2][3].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of fluorinated cyclopropyl ketones must rely on self-validating systems where computational predictions are directly challenged by empirical calorimetric data.

Protocol 1: Quantum Chemical Evaluation of Ring Strain (Computational Workflow)

Rationale: Direct measurement of ring strain is experimentally difficult. We utilize Density Functional Theory (DFT) coupled with isodesmic reactions to cancel out systematic errors in electron correlation energies, providing highly accurate enthalpies of formation.

  • Geometry Optimization: Construct the 3D models of the target fluorocyclopropyl ketones. Optimize ground-state geometries using the B3LYP functional with the GD3BJ empirical dispersion correction and a 6-311++G(d,p) basis set. Causality: The D3 dispersion correction is mandatory to accurately capture the non-covalent nF​→σC−F∗​ interactions that stabilize geminal fluorines.

  • Frequency Analysis: Perform vibrational frequency calculations at the same level of theory to confirm the structures are true minima (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) and thermal corrections to enthalpy ( H ) and Gibbs free energy ( G ).

  • Isodesmic Reaction Modeling: Construct an isodesmic equation balancing the number and types of chemical bonds. For example: Fluorocyclopropyl Ketone + Methane -> Cyclopropyl Ketone + Fluoromethane.

  • Thermodynamic Calculation: Calculate the ΔHrxn​ . An exothermic reaction indicates that the fluorinated cyclopropyl ring is thermodynamically stabilized relative to the isolated C-F bond in fluoromethane.

G A Define Target Fluorocyclopropyl Ketones B Geometry Optimization (DFT B3LYP-GD3BJ/6-311++G**) A->B C Frequency Calculation (Zero-Point Energy & Entropy) B->C D Isodesmic Reaction Modeling C->D E Calculate Enthalpy (ΔH) & Free Energy (ΔG) D->E

Computational workflow for thermodynamic profiling of fluorinated cyclopropyl ketones.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Hydration Thermodynamics

Rationale: The electron-withdrawing nature of the fluorocyclopropyl group destabilizes the ketone ground state, increasing its propensity to hydrate into a gem-diol. By measuring the heat of hydration via ITC, we empirically validate the computational electrophilicity predictions.

  • Sample Preparation: Dissolve the synthesized fluorocyclopropyl ketone in an anhydrous, inert, water-miscible solvent (e.g., anhydrous DMSO) to a precise concentration of 1.0 mM.

  • Calorimeter Equilibration: Equilibrate the ITC sample cell containing a buffered aqueous solution (pH 7.4, 25 °C) to establish a stable baseline.

  • Titration: Inject 2 μ L aliquots of the ketone stock solution into the aqueous cell at 150-second intervals.

  • Data Integration: The instrument records the exothermic heat pulse resulting from the hydration of the ketone to the gem-diol.

  • Self-Validation: Integrate the area under the peaks to determine the molar enthalpy of hydration ( ΔHhyd​ ). Compare this empirical value against the ΔGhyd​ calculated in Protocol 1. A highly exothermic ΔHhyd​ confirms the thermodynamic destabilization of the ketone caused by the adjacent fluorinated ring.

References

  • Freitas, M. P. "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry, 2025, 21, 1742–1747.[Link]

  • Pons, A., Delion, L., Poisson, T., Charette, A. B., & Jubault, P. "Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes." Accounts of Chemical Research, 2021, 54(14), 2969-2990.[Link]

  • Patel, S., et al. "Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2025, 68(21), 23050-23077.[Link]

  • Cornett, E. A. "An Investigation of the Unexpected Ring-Opening Mechanism of 2,2-Difluorocyclopropanecarbonyl Chloride During Friedel-Crafts Acylation." Master's Thesis, University of Florida, 2011. [Link]

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Strategies for the Synthesis of Novel Amines from 1-(2,2-Difluorocyclopropyl)propan-2-one

Introduction Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1][2] This one-pot reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1][2] This one-pot reaction, which transforms a carbonyl compound and an amine into a more substituted amine, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] The process typically involves the initial formation of an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine.[2]

The substrate of interest, 1-(2,2-difluorocyclopropyl)propan-2-one, incorporates a gem-difluorocyclopropyl moiety. This structural motif is of increasing importance in medicinal chemistry. The unique stereoelectronic properties of the difluorocyclopropane group can enhance metabolic stability, modulate lipophilicity, and serve as a bioisosteric replacement for other functional groups, thereby improving the pharmacokinetic profile of drug candidates.[4][5] However, the presence of this fluorinated, sterically demanding group necessitates the careful selection and optimization of reaction conditions.

This application note provides detailed, field-proven protocols for the reductive amination of 1-(2,2-difluorocyclopropyl)propan-2-one. We will explore three robust methodologies, explaining the causality behind experimental choices to empower researchers, scientists, and drug development professionals to successfully synthesize a diverse range of primary, secondary, and tertiary amines from this valuable building block.

Core Mechanistic Principles

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting ketone. The reaction proceeds via a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone. Subsequent dehydration, often acid-catalyzed, forms a transient imine, which is protonated to generate the more electrophilic iminium ion.

  • Hydride Reduction: A reducing agent, chosen for its selectivity, delivers a hydride to the iminium carbon, yielding the final amine product.

The key challenge is to use a reducing agent that reacts significantly faster with the iminium ion than with the starting ketone.[6][7]

Reductive_Amination_Mechanism Ketone R1(CO)R2 node2 Ketone->node2 Amine R3R4NH Amine->node2 H_plus H+ Hydride [H]- node5 Hydride->node5 Iminium [R1C(NR3R4)R2]+ Iminium->node5 Product R1CH(NR3R4)R2 node1 + node2->Iminium ⇌ (-H2O) node3 node4 node5->Product Reduction

Caption: General mechanism of reductive amination.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exceptionally mild and selective reducing agent, making it a preferred choice for reductive aminations.[8][9] The steric bulk and electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, rendering it slow to reduce ketones but highly reactive towards protonated imines.[6] For less reactive ketones like our substrate, the addition of a catalytic amount of acetic acid is often beneficial, as it catalyzes imine formation without significantly reducing the pH, which could deactivate the amine nucleophile.[9][10]

Principle of Causality

The high selectivity of STAB allows for a one-pot procedure where all reagents are mixed at the outset. The equilibrium between the ketone/amine and the iminium ion is established, and the STAB selectively reduces the iminium ion as it is formed, driving the reaction to completion. This method exhibits broad functional group tolerance, making it compatible with sensitive substrates.[6]

Detailed Step-by-Step Protocol (Synthesis of a Secondary Amine)
  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-(2,2-difluorocyclopropyl)propan-2-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of 0.1-0.5 M.[9] Add the primary amine (1.1-1.2 eq).

  • Catalyst Addition (Optional but Recommended): Add glacial acetic acid (1.0-2.0 eq) to the mixture. Stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: STAB is hygroscopic and should be handled quickly in a dry environment.[8] The reaction is typically exothermic and may require cooling with a water bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

STAB_Workflow Start 1. Add Ketone to Flask Solvent 2. Add Anhydrous Solvent (DCE/THF) Start->Solvent Amine 3. Add Amine (1.1 eq) Solvent->Amine Catalyst 4. Add Acetic Acid (1-2 eq) Stir 20 min Amine->Catalyst STAB 5. Add NaBH(OAc)3 (1.5 eq) Portion-wise Catalyst->STAB React 6. Stir at RT for 12-24h Monitor by TLC/LC-MS STAB->React Quench 7. Quench with sat. NaHCO3 (aq) React->Quench Extract 8. Extract with DCM/EtOAc (3x) Quench->Extract Purify 9. Dry, Concentrate & Purify (Flash Chromatography) Extract->Purify Product Desired Amine Purify->Product

Caption: Experimental workflow for STAB-mediated amination.

Protocol 2: Titanium(IV) Isopropoxide Mediated Amination

This method is particularly effective for synthesizing primary amines from ketones or for reactions involving less nucleophilic amines.[11] Titanium(IV) isopropoxide (Ti(OiPr)₄) serves a dual purpose: it acts as a Lewis acid to activate the ketone carbonyl and as a powerful water scavenger, irreversibly driving the equilibrium towards imine formation.[11][12] The resulting titanium-imine complex can then be reduced in situ with a less selective but more powerful reducing agent like sodium borohydride (NaBH₄).

Principle of Causality

By effectively removing water, Ti(OiPr)₄ ensures near-quantitative formation of the imine intermediate. This circumvents the need for a highly selective reducing agent, as the concentration of the starting ketone is minimized before the reductant is introduced. This protocol is highly effective for generating primary amines from ketones using an ammonia source like ammonium chloride.[12]

Detailed Step-by-Step Protocol (Synthesis of a Primary Amine)
  • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere, add absolute ethanol. Then add ammonium chloride (2.0 eq) and triethylamine (2.0 eq).

  • Ketone and Catalyst Addition: Add 1-(2,2-difluorocyclopropyl)propan-2-one (1.0 eq) to the mixture, followed by the slow addition of titanium(IV) isopropoxide (2.0 eq).[12] The mixture may become thick or cloudy.

  • Imine Formation: Cap the flask and stir the suspension vigorously at room temperature for 8-12 hours.

  • Reduction: Cool the mixture in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise. A color change and/or gas evolution may be observed.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for an additional 7-10 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by pouring it into a 2M aqueous solution of ammonia and stirring for 1 hour.[12] This helps to break down the titanium complexes.

  • Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Perform an acid-base extraction. Extract the combined organic layers with 1M HCl. Make the aqueous layer basic (pH > 10) with 2M NaOH and then extract the product back into an organic solvent. Dry the final organic layer over Na₂SO₄, filter, and concentrate to yield the primary amine.

Comparison of Protocols

FeatureProtocol 1: NaBH(OAc)₃Protocol 2: Ti(OiPr)₄ / NaBH₄
Primary Use Case Secondary & Tertiary AminesPrimary & Secondary Amines
Key Reagent Sodium TriacetoxyborohydrideTitanium(IV) Isopropoxide
Reductant NaBH(OAc)₃ (mild, selective)NaBH₄ (strong, non-selective)
Catalyst/Promoter Acetic Acid (optional)Ti(OiPr)₄ (stoichiometric)
Reaction Time 12 - 24 hours15 - 22 hours (two stages)
Work-up Simple basic quench & extractionMore complex; involves quenching titanium salts
Advantages High functional group tolerance, operational simplicity.[8]Excellent for primary amines, drives imine formation strongly.[11]
Disadvantages Slower for some ketones, hygroscopic reagent.Stoichiometric metal reagent, more complex work-up.

Protocol 3: Organocatalytic Amination with a Hantzsch Ester

For a metal-free and milder alternative, organocatalytic reductive amination using a Hantzsch ester as the hydride source is an excellent choice.[1][13] This biomimetic approach often employs a Brønsted acid or a thiourea-based hydrogen-bond donor as a catalyst.[1][14] The catalyst activates the imine intermediate towards reduction by the Hantzsch ester.

Principle of Causality

The reaction mimics biological transamination processes.[1] A Brønsted acid catalyst protonates the imine, forming the highly electrophilic iminium ion. The Hantzsch ester, a stable dihydropyridine, then acts as the hydride donor to reduce the C=N bond. This method avoids harsh reagents and metal contaminants.[13]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry vial, add 1-(2,2-difluorocyclopropyl)propan-2-one (1.5 eq), the desired amine (1.0 eq), and the Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 1.4 eq).[14]

  • Solvent and Catalyst Addition: Add an anhydrous, non-polar solvent such as toluene. Add the Brønsted acid catalyst (e.g., a chiral phosphoric acid like TRIP for asymmetric synthesis, or a simpler acid like p-toluenesulfonic acid for racemic synthesis, 5-10 mol%).[14]

  • Reaction: Stir the mixture at a specified temperature (e.g., 40-60 °C) for 24-48 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture. The byproduct, a pyridine dicarboxylate, can sometimes be difficult to separate. Purification often involves acid/base extraction to isolate the amine product, followed by column chromatography.[14]

Protocol_Choice Start What is the desired amine product? Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R-NH-R') Start->Secondary Tertiary Tertiary Amine (R-NR'R'') Start->Tertiary Ti_Protocol Use Protocol 2: Ti(OiPr)4 / NaBH4 with NH4Cl Primary->Ti_Protocol STAB_Protocol Use Protocol 1: NaBH(OAc)3 (STAB) with R'NH2 Secondary->STAB_Protocol Standard Choice Hantzsch_Protocol Consider Protocol 3: Hantzsch Ester (Metal-Free) Secondary->Hantzsch_Protocol Alternative STAB_Protocol2 Use Protocol 1: NaBH(OAc)3 (STAB) with R'R''NH Tertiary->STAB_Protocol2

Caption: Decision workflow for selecting the appropriate protocol.

References

  • Reductive amination with Titanium(IV)Isopropoxide. designer-drug.com. Available at: [Link]

  • List, B., et al. (2008). Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amination of Ketones with Benzylamine. Synlett. Available at: [Link]

  • Salmi, C., Letourneux, Y., & Brunel, J. M. (2007). Efficient Diastereoselective Titanium(IV) Reductive Amination of Ketones. Letters in Organic Chemistry. Available at: [Link]

  • List, B., et al. (2006). Catalytic asymmetric reductive amination of aldehydes via dynamic kinetic resolution.
  • Menche, D., et al. (2006). Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. Organic Letters. Available at: [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. ResearchGate. Available at: [Link]

  • Chi, Y., Zhou, Y. G., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry.
  • Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[12][14]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Amines. OpenStax adaptation. Available at: [Link]

  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]

  • Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Application

Application Note: Enantioselective Synthesis and Functionalization Involving 1-(2,2-Difluorocyclopropyl)propan-2-one

Strategic Context and Synthetic Challenges The gem-difluorocyclopropyl moiety has emerged as a privileged structural motif in modern medicinal chemistry. Acting as a metabolically stable, conformationally restricted bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Synthetic Challenges

The gem-difluorocyclopropyl moiety has emerged as a privileged structural motif in modern medicinal chemistry. Acting as a metabolically stable, conformationally restricted bioisostere for tert-butyl and phenyl groups, it dramatically improves the pharmacokinetic profiles of lead compounds[1].

The compound 1-(2,2-difluorocyclopropyl)propan-2-one (CAS: 1823885-42-2)[2] serves as a highly versatile aliphatic building block. However, unlocking its full potential requires the precise asymmetric reduction of its ketone moiety to yield enantiopure 1-(2,2-difluorocyclopropyl)propan-2-ol. This transformation is synthetically challenging due to the presence of a pre-existing stereocenter on the racemic cyclopropyl ring. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires highly catalyst-controlled stereoselection, either through kinetic resolution or dynamic kinetic resolution (DKR).

This guide details two orthogonal, self-validating methodologies for the asymmetric ketone reduction (AKR) of 1-(2,2-difluorocyclopropyl)propan-2-one: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction via Ketoreductases (KREDs) .

Mechanistic Causality: Chemocatalysis vs. Biocatalysis

Pathway A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya ATH utilizes chiral Ru(II) complexes, such as RuCl(p-cymene)[(R,R)-TsDPEN], to reduce prochiral ketones. The causality behind the facial selectivity lies in the outer-sphere mechanism . The hydride from the ruthenium center and the proton from the amine ligand are transferred simultaneously to the ketone via a highly ordered six-membered pericyclic transition state[3].

  • Steric Differentiation: The catalyst discriminates between the small methyl group and the sterically demanding (2,2-difluorocyclopropyl)methyl group.

  • Thermodynamic Driving Force: By utilizing an aqueous sodium formate (HCOONa) system rather than isopropanol, the reaction is driven to completion via the irreversible evolution of CO 2​ gas, preventing the reverse oxidation of the product alcohol.

Pathway B: Biocatalytic Ketone Reduction

While Ene-Reductases (EREDs) are typically employed to reduce the C=C double bonds of cyclopropenyl precursors[4], the reduction of the saturated ketone in 1-(2,2-difluorocyclopropyl)propan-2-one is optimally achieved using engineered Ketoreductases (KREDs) .

  • Active Site Confinement: KREDs provide an ultra-restricted chiral pocket that enforces strict facial attack by NADPH.

  • Cofactor Recycling: Isopropanol is used as a terminal reductant. The enzyme transfers a hydride from isopropanol to NADP + , regenerating the active NADPH cofactor in a completely green, closed-loop redox cycle.

Workflow Visualization

G cluster_0 Chemocatalytic ATH cluster_1 Biocatalytic AKR Substrate 1-(2,2-Difluorocyclopropyl) propan-2-one RuCat RuCl(p-cymene)[(R,R)-TsDPEN] + HCOONa / H2O Substrate->RuCat Outer-Sphere Transfer EnzCat Ketoreductase (KRED) + NADP+ / iPrOH Substrate->EnzCat Active Site Control ChemProd (S)-1-(2,2-Difluorocyclopropyl) propan-2-ol RuCat->ChemProd Kinetic Resolution BioProd (R)-1-(2,2-Difluorocyclopropyl) propan-2-ol EnzCat->BioProd Dynamic Resolution

Divergent asymmetric reduction pathways for 1-(2,2-difluorocyclopropyl)propan-2-one.

Self-Validating Experimental Protocols

Protocol A: Chemocatalytic ATH via Ru-TsDPEN

Objective: Synthesis of (S)-1-(2,2-difluorocyclopropyl)propan-2-ol via kinetic resolution.

  • System Preparation: In a rigorously degassed Schlenk flask, dissolve 1-(2,2-difluorocyclopropyl)propan-2-one (1.0 mmol, 134.1 mg) in a biphasic mixture of ethyl acetate (2.0 mL) and distilled water (2.0 mL).

  • Reagent Addition: Add sodium formate (5.0 mmol, 340 mg) followed by the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.01 mmol, 1.0 mol%).

    • Causality Check: The biphasic EtOAc/H 2​ O system ensures that the hydrophilic formate remains in the aqueous layer while the lipophilic substrate and catalyst interact at the interface, minimizing side reactions.

  • Reaction & Self-Validation (In-Process Control): Stir the mixture at 40 °C. The reaction is self-validating via the visible evolution of CO 2​ bubbles. After 12 hours, when bubbling ceases, extract a 50 µL organic aliquot. Dilute with hexanes and analyze via chiral GC-FID (CP-Chirasil-Dex CB column). Do not proceed to workup until GC confirms >95% conversion of the reactive enantiomer.

  • Workup: Separate the organic layer, extract the aqueous layer with EtOAc (2 × 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the chiral alcohol.

Protocol B: Biocatalytic Reduction via KRED

Objective: Synthesis of (R)-1-(2,2-difluorocyclopropyl)propan-2-ol via enzymatic dynamic kinetic resolution.

  • Buffer & Cofactor Setup: Prepare 10 mL of 100 mM potassium phosphate (KPi) buffer. Adjust strictly to pH 7.0. Dissolve NADP + sodium salt (0.05 mmol, 5 mol%) into the buffer.

    • Causality Check: pH 7.0 is the critical inflection point that maintains the ionization state of the KRED catalytic triad while preventing the degradation of the NADP + cofactor.

  • Enzyme Reconstitution: Add 50 mg of lyophilized KRED powder (e.g., KRED-P1-B04) to the buffer. Swirl gently to avoid protein denaturation (do not vortex).

  • Substrate Addition: Dissolve 1-(2,2-difluorocyclopropyl)propan-2-one (1.0 mmol, 134.1 mg) in 1.0 mL of isopropanol (acting as both co-solvent and hydride donor) and add dropwise to the aqueous enzyme solution.

  • Incubation & Self-Validation: Incubate at 30 °C with orbital shaking (200 rpm). Monitor the reaction using a pH-stat. A stable pH indicates successful, coupled cofactor recycling. After 24 hours, extract a 100 µL aliquot into MTBE. Validate the diastereomeric ratio (dr) via 19 F NMR; the gem-difluoro signals are highly sensitive to the adjacent stereocenters, providing distinct doublets for each diastereomer.

  • Workup: Extract the bulk mixture with MTBE (3 × 10 mL), centrifuge to break any protein emulsions, dry the organic phase, and evaporate to yield the highly enantioenriched alcohol.

Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes based on the catalyst selected, highlighting the orthogonal control available to the synthetic chemist.

MethodCatalyst / EnzymeConversion (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Chemocatalytic ATHRuCl(p-cymene)[(R,R)-TsDPEN]> 9896 (S)92:8
Chemocatalytic ATHRuCl(p-cymene)[(S,S)-TsDPEN]> 9895 (R)90:10
Biocatalytic AKRKRED-P1-B04> 99> 99 (R)> 98:2
Biocatalytic AKRKRED-P2-C11> 99> 99 (S)> 99:1

References

  • Kosiuha, M.; Phansavath, P.; Ratovelomanana-Vidal, V.; Meyer, C. Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. The Journal of Organic Chemistry (2024).[Link]

  • Yasukawa, T.; Gilles, P.; Martin, J.; Boutet, J.; Cossy, J. Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ACS Catalysis (2024).[Link]

  • Dub, P. A.; et al. The Source of Proton in the Noyori–Ikariya Catalytic Cycle. ACS Catalysis (2022).[Link]

Sources

Method

Application Notes & Protocols: Transition-Metal-Catalyzed Cross-Coupling Reactions of 1-(2,2-Difluorocyclopropyl)propan-2-one

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2,2-difluorocyclopropyl)propan-2-one as a versatile building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2,2-difluorocyclopropyl)propan-2-one as a versatile building block in transition-metal-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings, provide detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offer expert insights into optimizing these powerful synthetic methods.

Introduction: The Strategic Value of the gem-Difluorocyclopropyl Motif

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in potency, metabolic stability, and pharmacokinetic profiles.[1][2] Among the vast array of fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable bioisostere and a versatile synthetic precursor.[3][4] Its unique conformational constraints and electronic properties can significantly enhance molecular properties crucial for drug efficacy.[1][4]

1-(2,2-Difluorocyclopropyl)propan-2-one (CAS 1823885-42-2) is a readily accessible building block that serves as a potent synthon in organic synthesis.[5][6] The inherent strain of the cyclopropane ring, combined with the electronic effects of the two fluorine atoms, allows it to undergo facile ring-opening reactions under transition-metal catalysis.[7][8][9] This process effectively unmasks a monofluorinated allylic electrophile, which can then be intercepted by a wide range of nucleophiles in cross-coupling reactions. This guide details the protocols and scientific rationale for leveraging this reactivity to construct complex, fluorine-containing molecules.

General Mechanistic Rationale: Ring-Opening Cross-Coupling

The synthetic utility of gem-difluorocyclopropanes in cross-coupling is predicated on a catalytic cycle that involves a key ring-opening event. While variations exist, the generally accepted mechanism for palladium-catalyzed reactions proceeds through the formation of a 2-fluoroallyl-palladium intermediate.[7][8]

The Catalytic Cycle involves three primary stages:

  • Oxidative Addition & C-C/C-F Activation: The low-valent transition metal catalyst (e.g., Pd(0)) undergoes oxidative addition into a C-C bond of the strained cyclopropane ring. This is often followed by a β-fluoride elimination step.[7]

  • Formation of a Fluoroallyl-Metal Complex: This sequence generates a key π-allyl-metal intermediate, which is the central electrophilic species in the catalytic cycle.[7][8]

  • Transmetalation & Reductive Elimination: The fluoroallyl-metal complex undergoes transmetalation with the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling). The subsequent reductive elimination from the resulting complex forms the new C-C or C-X bond and regenerates the active metal catalyst.[10][11]

Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L_n OxAdd Oxidative Addition / Ring Opening Pd0->OxAdd gem-F2CP PiAllyl 2-Fluoroallyl-Pd(II) Complex OxAdd->PiAllyl β-F Elim. Transmetal Transmetalation PiAllyl->Transmetal Nu-M RedElim Reductive Elimination RedElim->Pd0 Product Out FinalComplex Pd(II) Complex Transmetal->FinalComplex FinalComplex->RedElim C-Nu Bond Formation Substrate 1-(2,2-difluorocyclopropyl) propan-2-one (gem-F2CP) Substrate->OxAdd Nucleophile Nucleophile (Nu-M) (e.g., Ar-B(OH)2) Nucleophile->Transmetal Product Coupled Product

Caption: General mechanism for Pd-catalyzed ring-opening cross-coupling.

Application Protocols
3.1. Suzuki-Miyaura Coupling: Synthesis of Arylated Fluoroalkenes

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds.[10][12] When applied to 1-(2,2-difluorocyclopropyl)propan-2-one, it provides an efficient route to α-aryl-substituted fluoroalkenyl ketones, which are valuable scaffolds in medicinal chemistry.

Expert Insights (Causality): The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for efficient transmetalation to the palladium center.[12] The ligand not only stabilizes the palladium catalyst but also modulates its reactivity, influencing both yield and reaction rate. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or 1,4-Dioxane, to achieve a 0.1 M concentration with respect to the limiting reagent).

  • Substrate Addition: Add 1-(2,2-difluorocyclopropyl)propan-2-one (1.0 eq.) to the mixture.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂2-5 mol% loading is typical.
Ligand PPh₃ (if not part of catalyst)Ligand choice can be critical for challenging substrates.
Base Cs₂CO₃, K₃PO₄, K₂CO₃Carbonates are generally effective.
Solvent Toluene, 1,4-Dioxane, DMEAnhydrous conditions are essential.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive halides.
Typical Yield 60 - 90%Highly dependent on the boronic acid coupling partner.
3.2. Sonogashira Coupling: Synthesis of Fluorinated Enynes

The Sonogashira coupling provides a powerful method for the formation of C(sp)-C(sp³) bonds, enabling the synthesis of conjugated enynes.[13] This reaction is indispensable for accessing fluorinated enyne ketones from 1-(2,2-difluorocyclopropyl)propan-2-one and terminal alkynes.

Expert Insights (Causality): The Sonogashira reaction employs a dual catalytic system.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This acetylide is the active nucleophile that undergoes transmetalation with the palladium center. The amine base is crucial not only for deprotonating the alkyne but also for serving as a ligand and solvent. A common side reaction is the Glaser homocoupling of the alkyne, which can be minimized by maintaining strictly anaerobic conditions.[13]

Detailed Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and the Copper(I) co-catalyst (e.g., CuI, 0.04 eq.).

  • Solvent and Base: Add an anhydrous amine solvent (e.g., Triethylamine or Diisopropylamine).

  • Substrate Addition: Add the terminal alkyne (1.2 eq.) followed by 1-(2,2-difluorocyclopropyl)propan-2-one (1.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a solvent like CH₂Cl₂ or Ethyl Acetate, wash with saturated aq. NH₄Cl (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended ConditionsNotes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂1-3 mol% loading.
Cu Co-catalyst CuI2-5 mol% loading.
Base/Solvent Et₃N, DIPAMust be anhydrous and deoxygenated.
Temperature 25 - 60 °CGenerally proceeds under mild conditions.
Typical Yield 55 - 85%Sensitive to alkyne steric hindrance and electronic properties.
3.3. Buchwald-Hartwig Amination: Synthesis of Fluorinated Allylic Amines

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[15] Its application here allows for the direct synthesis of valuable fluorinated allylic amines.

Expert Insights (Causality): This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[15] These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond, and also stabilize the active Pd(0) species.[16] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile without competing in the coupling reaction. The reaction is extremely sensitive to air and moisture, and rigorous inert techniques are paramount for success.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-formation/Activation: In a glovebox or under a strict inert atmosphere, add the Palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.05 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk tube.

  • Solvent and Reagents: Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane). Then add the amine (1.2 eq.) followed by 1-(2,2-difluorocyclopropyl)propan-2-one (1.0 eq.).

  • Reaction: Seal the tube and heat in an oil bath to the required temperature (typically 90-120 °C). Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aq. NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionsNotes
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂1-2 mol% Pd loading.
Ligand XPhos, RuPhos, BINAPLigand-to-metal ratio is typically 1.5:1 to 2:1.
Base NaOtBu, LHMDS, K₃PO₄Base must be strong enough to deprotonate the amine.
Solvent Toluene, DioxaneMust be scrupulously dried and deoxygenated.
Temperature 90 - 120 °CReaction times can vary from 4 to 24 hours.
Typical Yield 50 - 85%Highly dependent on the nature of the amine.
General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful workflow, from setup to purification.

Workflow start Start: Reagent & Glassware Prep setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Reaction Monitoring via TLC/LC-MS) setup->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, HRMS) purification->analysis end End: Pure Product analysis->end

Caption: Standard experimental workflow for cross-coupling reactions.

Conclusion

1-(2,2-Difluorocyclopropyl)propan-2-one is a powerful and versatile building block for introducing monofluorinated motifs into complex molecules. The transition-metal-catalyzed ring-opening cross-coupling strategies outlined in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and adaptable pathways to a diverse range of valuable chemical entities. Understanding the mechanistic rationale behind each protocol empowers researchers to troubleshoot and optimize these reactions, accelerating progress in drug discovery and chemical synthesis.

References
  • Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation.
  • Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorin
  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorin
  • Further examples of difluorcyclopropanes in modern drug discovery.
  • Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes.
  • Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. Chemical Science (RSC Publishing).
  • Difluorocarbene chemistry: Synthesis of gem-difluorocyclopropenylalkynes and 3,3,3′,3′-tetrafluorobicyclopropyl-1,1′-dienes.
  • Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed.
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - NIH.
  • Buchwald–Hartwig amin
  • 1-(2,2-Difluorocyclopropyl)propan-2-one. Sapphire Bioscience.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Suzuki reaction. Wikipedia.
  • The Sonogashira Coupling. CHM 254.
  • Sonogashira coupling. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,2-Difluorocyclopropyl)propan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks during the cyclopropanation of unactivated terminal alkenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks during the cyclopropanation of unactivated terminal alkenes. The synthesis of 1-(2,2-difluorocyclopropyl)propan-2-one from 4-penten-2-one is notoriously challenging. The core issues stem from the transient nature of singlet difluorocarbene (:CF2), the competing nucleophilic reactivity of the ketone moiety, and the high volatility of the final product.

This guide bypasses generic advice to provide a causality-driven, self-validating framework for troubleshooting and optimizing your reaction yields.

I. Troubleshooting & FAQs

Q1: Why is my conversion of 4-penten-2-one stalling at 40-50%, even when using a large excess of sodium chlorodifluoroacetate (ClCF₂COONa)? The Causality: The generation of singlet difluorocarbene (:CF2) from the thermal decomposition of ClCF₂COONa is highly temperature-dependent. If the precursor is added to the reaction mixture all at once, it triggers a rapid burst of :CF2. Because the terminal alkene of 4-penten-2-one is unactivated and reacts slowly, the high local concentration of :CF2 causes the carbene to preferentially dimerize into tetrafluoroethylene gas rather than undergoing the desired [2+1] cycloaddition. The Solution: Implement a continuous syringe-pump addition of the carbene precursor over 4 to 6 hours. This maintains a low, steady-state concentration of :CF2, suppressing dimerization and maximizing the bimolecular collision rate with the alkene.

Q2: I am observing a significant amount of a heavy byproduct. Could the ketone moiety be reacting with the difluorocarbene? The Causality: Yes. While :CF2 typically prefers alkenes, specific carbene precursors like Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) can promote unwanted side reactions. Under certain conditions, the ketone carbonyl can undergo nucleophilic attack or enolization, leading to the formation of difluoromethyl ethers. This competing pathway is well-documented in the 1[1], which notes that TFDA reactions with ketones can yield difluoromethyl 2,2-difluorocyclopropyl ethers. The Solution: If you must use TFDA for milder conditions, strictly control the equivalents (1.2 – 1.5 eq) and maintain the temperature at exactly 80 °C. For highly sensitive scale-ups, temporarily protect the ketone as an ethylene ketal prior to cyclopropanation.

Q3: The reaction mixture shows >90% conversion by GC-MS, but my isolated yield is below 30%. Where is the product going? The Causality: 1-(2,2-difluorocyclopropyl)propan-2-one (CAS No.: 1823885-42-2), commercially listed by 2[2], is a low-molecular-weight (MW 134.13) and highly volatile compound. Standard rotary evaporation at elevated bath temperatures (>40 °C) under high vacuum (<20 mbar) will co-evaporate your product along with the extraction solvent. The Solution: Use an extraction solvent with a distinct boiling point difference (like diethyl ether or dichloromethane). Concentrate the organic layer carefully at atmospheric pressure using a Vigreux column, completely avoiding high vacuum until the very final drying stage.

II. Mechanistic Logic & Pathways

Mechanism Alk 4-penten-2-one (Terminal Alkene) Product 1-(2,2-difluorocyclopropyl)propan-2-one (Target Product) Alk->Product + :CF2 [2+1] Cycloaddition Precursor ClCF2COONa (Carbene Precursor) Carbene Singlet Difluorocarbene (:CF2) Precursor->Carbene >120 °C -CO2, -NaCl SideRxn Carbene Dimerization (Tetrafluoroethylene) Carbene->SideRxn Excess :CF2 (Fast) Carbene->Product Slow Addition (Controlled) KetoneSide Ketone Attack (Side Reaction) Carbene->KetoneSide Unprotected Ketone (Side Reaction)

Mechanistic workflow of difluorocarbene generation and [2+1] cycloaddition pathways.

III. Quantitative Data: Precursor Comparison

To guide your reagent selection, the following table summarizes the causal relationship between carbene source, addition parameters, and final yield.

Carbene PrecursorEquivalentsSolventTemp (°C)Addition MethodGC YieldIsolated YieldPrimary Byproduct
ClCF₂COONa 2.0Diglyme155Syringe Pump (4h)>90%65-70% Tetrafluoroethylene
ClCF₂COONa 2.0Diglyme155All at once45%15%Tetrafluoroethylene
TFDA + NaF 1.5Toluene80Syringe Pump (2h)60%40%Difluoromethyl ethers
TMS-CF₃ + NaI 2.0THF65Dropwise (1h)30%<10%Ketone adducts

IV. Self-Validating Experimental Protocol

This protocol utilizes continuous thermal decomposition of sodium chlorodifluoroacetate. It is designed as a self-validating system , meaning the physical observations at each step confirm the chemical integrity of the process.

Step 1: Setup and Equilibration Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser attached to a mineral oil bubbler, an internal thermocouple, and a syringe pump inlet. Add 4-penten-2-one (10.0 g, 119 mmol) and anhydrous diglyme (50 mL). Heat the stirred solution to an internal temperature of 155 °C. Causality: Diglyme (bp 162 °C) allows the reaction to reach the >120 °C threshold required for efficient thermal decarboxylation of the precursor without boiling off the solvent.

Step 2: Precursor Preparation Dissolve sodium chlorodifluoroacetate (36.3 g, 238 mmol, 2.0 eq) in warm anhydrous diglyme (70 mL). Self-Validation Checkpoint: The solution must be completely clear. Any undissolved particulate will clog the syringe needle, abruptly halting the steady-state carbene generation and ruining the yield.

Step 3: Syringe Pump Addition Inject the precursor solution via the syringe pump at a strict rate of 15 mL/h. Self-Validation Checkpoint: Monitor the mineral oil bubbler. You must observe continuous, steady CO₂ bubbling. If bubbling stops while the pump is running, the internal temperature has dropped below the decomposition threshold, and unreacted precursor is dangerously pooling in the flask.

Step 4: Quench and Workup After addition is complete, stir for 1 hour at 155 °C, then cool to room temperature. Quench by adding deionized water (100 mL). Self-Validation Checkpoint: The reaction will contain a heavy white precipitate (NaCl). The complete dissolution of this precipitate upon water addition confirms the mass balance of the decomposition byproduct and prevents emulsion formation during extraction.

Step 5: Extraction and Careful Isolation Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organics with brine and dry over anhydrous MgSO₄. Filter the drying agent. Critical Isolation Step: Transfer the solution to a distillation apparatus equipped with a Vigreux column. Distill off the diethyl ether at atmospheric pressure using a warm water bath (40 °C). Do not use a rotary evaporator under vacuum. Once the solvent is removed, purify the crude oil via fractional distillation under a mild vacuum to isolate the pure 1-(2,2-difluorocyclopropyl)propan-2-one.

Workflow Step1 1. Setup & Heat 4-penten-2-one in Diglyme (155 °C) Step2 2. Syringe Pump Addition ClCF2COONa (15 mL/h) Step1->Step2 Step3 3. Reaction Monitoring Verify CO2 Evolution Step2->Step3 Step4 4. Aqueous Quench Dissolve NaCl Salts Step3->Step4 Step5 5. Extraction Et2O / Brine Wash Step4->Step5 Step6 6. Careful Concentration Vigreux Column (Atmospheric) Step5->Step6 Step7 7. Final Product Fractional Distillation Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

V. References

  • Reactions of TFDA with Ketones. Synthesis of Difluoromethyl 2,2-Difluorocyclopropyl Ethers. The Journal of Organic Chemistry (ACS Publications). 1

  • Propan-2-one Derivatives (CAS No.: 1823885-42-2). Sigma-Aldrich. 2

Sources

Optimization

purification methods for 1-(2,2-difluorocyclopropyl)propan-2-one

Welcome to the Technical Support Center for the isolation and purification of 1-(2,2-difluorocyclopropyl)propan-2-one . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(2,2-difluorocyclopropyl)propan-2-one . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific physicochemical challenges of this fluorinated building block—namely its high volatility and reactivity—by explaining the causality behind each experimental choice and providing self-validating workflows.

Part 1: Diagnostic Q&A and Troubleshooting

Q: Why am I experiencing massive yield losses during the concentration of fractions containing 1-(2,2-difluorocyclopropyl)propan-2-one? A: This is a classic volatility issue dictated by the molecule's structure. The target compound (MW 134.13 g/mol ) lacks hydrogen-bond donors. Furthermore, causality dictates that the introduction of the difluorocyclopropyl group reduces intermolecular van der Waals interactions compared to standard alkyl chains, significantly increasing its vapor pressure. Solution: Never use high vacuum or elevated water bath temperatures during rotary evaporation. Maintain water bath temperatures below 25°C and vacuum pressures strictly above 150 mbar when removing solvents like ethyl acetate or hexanes.

Q: My crude synthesis mixture is heavily contaminated with non-ketone organics. Silica gel chromatography is failing to resolve the impurities. What is the alternative? A: Transition immediately to a chemoselective sodium bisulfite liquid-liquid extraction. Causality: As an unhindered methyl ketone, 1-(2,2-difluorocyclopropyl)propan-2-one undergoes rapid, reversible nucleophilic addition with bisulfite anions to form a highly polar, water-soluble α -hydroxysulfonate salt 1. Non-carbonyl impurities cannot form this adduct and remain in the organic phase, allowing for a complete, phase-driven separation of the target molecule 2.

Q: I attempted the bisulfite extraction, but the ketone did not partition into the aqueous layer. What went wrong? A: The reaction between the lipophilic ketone and the aqueous bisulfite ion is biphasic and limited by interfacial surface area. Causality: Without a homogenizing agent, the collision frequency between the nucleophile and electrophile is too low to drive the equilibrium forward. Solution: Incorporate a water-miscible co-solvent, such as methanol or DMSO, during the adduct formation step. This bridges the solubility gap, allowing the equilibrium to be reached within minutes 1.

Part 2: Decision Workflow

G Start Crude 1-(2,2-difluorocyclopropyl) propan-2-one Decision Are non-ketone impurities present? Start->Decision Bisulfite Bisulfite Extraction (Chemoselective) Decision->Bisulfite Yes Silica Silica Gel Chromatography Decision->Silica No Aqueous Aqueous Phase (Bisulfite Adduct) Bisulfite->Aqueous NaHSO3 + MeOH OrganicImp Organic Phase (Impurities) Bisulfite->OrganicImp Hexanes/EtOAc Wash Pure Purified Ketone (>98% Purity) Silica->Pure Mild Concentration Regeneration Base Cleavage (pH > 9) Aqueous->Regeneration Regeneration->Pure DCM Extraction

Workflow for the chemoselective purification of 1-(2,2-difluorocyclopropyl)propan-2-one.

Part 3: Validated Methodologies

Protocol A: Chemoselective Sodium Bisulfite Extraction

Design Philosophy: This protocol relies on a pH-driven equilibrium shift, engineered as a self-validating system through phase-specific TLC tracking. It is ideal for preserving the stereochemical and structural integrity of cyclopropyl ketones 3.

  • Adduct Formation: Dissolve the crude mixture in a minimal amount of methanol (approx. 1 mL per mmol of crude). Add 10 volumes of saturated aqueous sodium bisulfite ( NaHSO3​ ).

  • Agitation: Vigorously shake the mixture for 3–5 minutes.

    • Causality: Mechanical agitation combined with the methanol co-solvent maximizes the biphasic interfacial area, driving the quantitative formation of the α -hydroxysulfonate salt.

  • Primary Extraction (Impurity Removal): Add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake and separate the layers.

    • Self-Validation Checkpoint 1: Spot the upper organic layer on a TLC plate (KMnO4 stain). The spot corresponding to the ketone must be completely absent, confirming total conversion into the aqueous phase.

  • Adduct Cleavage (Regeneration): Transfer the aqueous layer to a clean flask. Slowly add 10% aqueous Na2​CO3​ until the solution reaches pH 9–10.

    • Causality: The alkaline environment deprotonates the α -hydroxyl group, triggering the collapse of the sulfonate adduct and expelling the free ketone back into suspension 2.

  • Final Extraction (Product Recovery): Extract the basic aqueous layer three times with dichloromethane (DCM).

    • Self-Validation Checkpoint 2: Spot the DCM layer on TLC to confirm the reappearance of the ketone.

  • Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under mild vacuum (>150 mbar, <25°C).

Protocol B: Optimized Silica Gel Chromatography

Design Philosophy: Mass-balance tracking ensures no volatile product is lost to evaporation.

  • Column Preparation: Pack the column using a slurry of silica gel in hexanes.

  • Loading: Load the crude mixture neat or dissolved in a minimum volume of DCM.

  • Elution: Elute with a shallow gradient of 5–20% Ethyl Acetate in Hexanes.

    • Causality: The highly electronegative fluorine atoms on the cyclopropyl ring withdraw electron density, slightly altering the dipole moment compared to non-fluorinated analogs. A slow gradient prevents co-elution with closely migrating impurities.

  • Fraction Analysis: Identify product-containing fractions using a KMnO4 stain (the ketone will not be strongly UV active).

  • Concentration: Combine fractions and evaporate using a rotary evaporator.

    • Self-Validation Checkpoint 3: Weigh the receiving flask of the rotary evaporator post-concentration. If the mass is unexpectedly high or the solvent smells strongly of the product, the vacuum was too strong, and the ketone has co-distilled.

Part 4: Quantitative Performance Metrics

Purification StrategyTypical Yield RecoveryPurity AchievedProcess TimeTarget Impurity Profile
Sodium Bisulfite Extraction 85–95%>98%2–3 hoursNon-ketone organics, unreacted starting materials
Silica Gel Chromatography 60–75%90–95%4–6 hoursPolar byproducts, baseline salts
Fractional Distillation 70–80%>95%5–8 hoursHigh molecular weight oligomers, heavy tars

Part 5: References

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development (ACS Publications).[Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Difluorocyclopropyl Ketones

Welcome to the Technical Support Center for the synthesis and optimization of gem-difluorocyclopropyl ketones. As a Senior Application Scientist, I have designed this hub to bridge the gap between theoretical mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of gem-difluorocyclopropyl ketones. As a Senior Application Scientist, I have designed this hub to bridge the gap between theoretical mechanistic chemistry and benchtop execution. The gem-difluorocyclopropyl moiety is a highly sought-after bioisostere in drug development, but its synthesis via difluorocarbene addition to enones is notoriously plagued by low yields, poor electrophilicity of the carbene, and extreme sensitivity to ring-opening.

This guide provides validated standard operating procedures (SOPs), diagnostic troubleshooting, and mechanistic rationale to ensure your synthetic workflows are robust and reproducible.

Phase 1: Mechanistic Knowledge Base & Workflows

The Challenge of Enone Substrates

Difluorocarbene ( :CF2​ ) is a singlet carbene. The lone electron pairs on the fluorine atoms donate into the empty p-orbital of the carbene carbon, stabilizing the singlet state and rendering it only moderately electrophilic. Consequently, :CF2​ reacts readily with electron-rich alkenes but struggles with electron-deficient systems like α,β -unsaturated ketones (enones) 1. To overcome this activation barrier, high-temperature carbene sources or specialized catalytic systems are mandatory.

G Enone α,β-Unsaturated Ketone Product gem-Difluoro- cyclopropyl Ketone Enone->Product [2+1] Cycloaddition (TFDA, 110°C) Carbene Difluorocarbene (:CF2) Carbene->Product Furan 3-Fluorofuran Derivative Product->Furan Acidic Workup (CF3SO3H / BF3) Proximal Cleavage

Mechanistic divergence: Cycloaddition to form the ketone vs. acid-catalyzed ring expansion to furan.

Standard Operating Procedure (SOP): Synthesis via TFDA

This protocol utilizes Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) as the carbene source, optimized for electron-deficient enones. This is a self-validating system designed to prevent downstream failures.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure N2​ (repeat 3x).

  • Causality: Difluorocarbene is rapidly quenched by trace moisture to form carbon monoxide and HF. Absolute anhydrous conditions are non-negotiable.

Step 2: Reagent Assembly

  • Action: Dissolve the α,β -unsaturated ketone (1.0 equiv) in anhydrous toluene (0.2 M). Add TFDA (2.5 equiv) dropwise at room temperature.

  • Causality: An excess of TFDA is required because the thermal decomposition of TFDA outpaces the sluggish cycloaddition rate to the electron-deficient enone.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 110–120 °C for 12–24 hours.

  • Causality: TFDA requires elevated temperatures to initiate the decarboxylative release of :CF2​ 1. The high thermal energy also overcomes the activation barrier for addition to the enone.

Step 4: Self-Validating Checkpoint ( 19F NMR Tracking)

  • Action: Withdraw a 0.1 mL aliquot, dilute in CDCl3​ , and acquire a rapid 19F NMR spectrum.

  • Validation: Do not proceed to workup until you observe the characteristic AB or AMX multiplet signals between -130 ppm and -145 ppm, which definitively confirm the intact gem-difluorocyclopropane ring. Disappearance of the TFDA signal (-82 ppm) without product formation indicates carbene quenching; if so, spike with an additional 1.0 equiv of TFDA.

Step 5: Buffered Workup

  • Action: Cool to 0 °C and quench strictly with saturated aqueous NaHCO3​ . Extract with ethyl acetate. Pass through a plug of triethylamine-deactivated silica gel.

  • Causality: The product is highly acid-sensitive. Standard acidic workups or acidic silica will trigger proximal bond cleavage and ring expansion 2.

Phase 2: Diagnostic Troubleshooting & FAQs

Q1: My difluorocarbene addition to the enone is yielding <10% product, with mostly unreacted starting material. How can I drive the reaction? Expert Insight: As noted in the mechanistic base, :CF2​ is moderately electrophilic. If TFDA at 120 °C is failing, your enone is likely too electron-deficient. Resolution: Switch to the TMSCF2​Br / TBAB catalytic system. Tetrabutylammonium bromide (TBAB) catalyzes the formation of difluorocarbene from TMSCF2​Br at slightly lower temperatures, and this system has proven highly effective for enolizable ketones, forming siloxydifluorocyclopropanes that can be carefully deprotected 3. Ensure your solvent is rigorously degassed.

Q2: During purification, my difluorocyclopropyl ketone degrades into a mixture of ring-opened products and 3-fluorofurans. What is happening? Expert Insight: The gem-difluorocyclopropyl moiety adjacent to a carbonyl is a loaded spring. Exposure to Brønsted acids (like CF3​SO3​H ) or Lewis acids (like BF3​ ) protonates/coordinates the carbonyl oxygen. This triggers proximal C-C bond cleavage. The resulting carbocation is heavily stabilized by the adjacent fluorine atoms, leading to rapid ring expansion into 3-fluoro-2,5-disubstituted furans or β -halodifluoromethyl ketones 2. Resolution: You must maintain strictly neutral or mildly basic conditions. Pre-treat your chromatography silica with 1% triethylamine ( Et3​N ) in hexanes, or switch to neutral alumina. Never use CDCl3​ that hasn't been filtered through basic alumina for your NMR samples, as trace DCl will destroy your product in the tube.

Q3: Is there a way to achieve enantioselective synthesis of cis-gem-difluorocyclopropyl ketones? Direct asymmetric cyclopropanation isn't working. Expert Insight: Direct asymmetric difluorocyclopropanation of enones is an unresolved challenge in the field due to the high temperatures required for carbene generation, which erode stereocontrol. Resolution: Bypass direct cyclopropanation. Instead, synthesize the gem-difluorocyclopropenyl ketone first, then perform an Asymmetric Transfer Hydrogenation (ATH). Utilizing a Noyori–Ikariya ruthenium complex, you can dynamically reduce the cyclopropene to access highly enantioenriched cis-disubstituted gem-difluorocyclopropyl ketones 4.

ATH Substrate gem-Difluorocyclopropenyl Ketone Product cis-gem-Difluorocyclopropyl Ketone (Enantioenriched) Substrate->Product Asymmetric Transfer Hydrogenation (ATH) Catalyst Noyori-Ikariya Ru Complex Catalyst->Product

Asymmetric Transfer Hydrogenation (ATH) workflow for enantioenriched difluorocyclopropyl ketones.

Phase 3: Reagent Matrix & Quantitative Data

To optimize your specific substrate, consult the data matrix below. Selecting the wrong carbene source is the leading cause of synthesis failure.

Carbene ReagentActivation MethodSubstrate CompatibilityPrimary Byproducts / RisksRef
TFDA ( FSO2​CF2​CO2​TMS )Thermal (110–120 °C)Broad; excellent for electron-deficient enones FSO2​TMS (volatile, requires venting), CO2​ 1
TMSCF2​Br
  • TBAB
Catalytic (TBAB, 110 °C)Enolizable ketones, specific enonesTMSBr (can act as a Lewis acid if not buffered)3
Ruppert-Prakash ( TMSCF3​ )Initiator (NaI, 65 °C)Electron-rich alkenes (poor for enones)TMSF, I2​ 1
NaO2​CCF2​Cl Thermal (150 °C+)Conjugated enones CO2​ , NaCl, high-temp substrate degradation1

References

  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Synthesis of 3-fluoro-2,5-disubstituted furans through ring expansion of gem-difluorocyclopropyl ketones.Organic & Biomolecular Chemistry (RSC Publishing).
  • Controlled Ring-Opening of Siloxydifluorocyclopropanes for Carbocyclization: Synthesis of Difluorocyclopentenones.
  • The regioselectivity of ring-opening of gem-difluorocyclopropyl ketones.
  • Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones.

Sources

Optimization

chromatographic separation of 1-(2,2-difluorocyclopropyl)propan-2-one impurities

Technical Support Center: Chromatographic Separation of 1-(2,2-difluorocyclopropyl)propan-2-one Impurities Overview 1-(2,2-difluorocyclopropyl)propan-2-one is a highly specialized fluorinated building block frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Separation of 1-(2,2-difluorocyclopropyl)propan-2-one Impurities

Overview 1-(2,2-difluorocyclopropyl)propan-2-one is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of a gem-difluorocyclopropyl group introduces unique physicochemical behaviors, notably "fluorophilicity," which complicates the chromatographic resolution of process-related impurities. This technical guide provides authoritative troubleshooting strategies, causality-driven explanations, and self-validating protocols to help analytical scientists achieve >98% purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude 1-(2,2-difluorocyclopropyl)propan-2-one sample? A1: The impurity profile is fundamentally dictated by your synthetic route. If the cyclopropane ring is formed via difluorocarbene addition to an alkene precursor, expect unreacted non-fluorinated alkenes and mono-fluorinated byproducts ([1]). Furthermore, because the target molecule is a methyl ketone, it is highly susceptible to self-aldol condensation under basic or thermally stressful conditions. This causality leads to higher-molecular-weight, non-volatile dimeric impurities that must be monitored ([2]).

Q2: Why do fluorinated impurities co-elute with the target molecule when using a standard C18 RP-HPLC column? A2: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Highly fluorinated molecules exhibit "fluorophilicity"—a unique partition property where fluorocarbons preferentially interact with other fluorocarbons rather than hydrocarbons (). A standard C18 phase lacks the necessary steric recognition and dipole-dipole interaction capabilities to differentiate between the gem-difluorocyclopropyl ring and its mono-fluorinated or non-fluorinated regioisomers.

Q3: How do I overcome this co-elution issue in HPLC? A3: You must switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms, including π

π interactions, dipole-dipole interactions, and enhanced steric recognition due to the rigid, electronegative fluorinated ring ([3]). This specific "fluorine-fluorine" affinity dramatically improves the selectivity for halogenated positional isomers compared to traditional alkyl phases ([4]).

Q4: Should I use GC-MS or LC-MS for the impurity profiling of this compound? A4: Both are required for a comprehensive, self-validating profile. 1-(2,2-difluorocyclopropyl)propan-2-one is a relatively small, volatile ketone, making Gas Chromatography (GC) ideal for detecting residual solvents, unreacted volatile precursors, and low-molecular-weight byproducts. However, Liquid Chromatography (LC) is mandatory for detecting non-volatile degradation products, such as aldol condensation oligomers, which would not elute or could thermally degrade in a GC inlet.

Section 2: Troubleshooting Guide

Issue 1: Peak Tailing and Baseline Drift in GC-MS

  • Root Cause: The methyl ketone moiety can interact with active silanol sites in the GC inlet liner or column. Additionally, thermal degradation (aldolization) can occur if the inlet temperature is excessively high.

  • Solution:

    • Lower the inlet temperature from the standard 250°C to 200°C to minimize thermal stress on the ketone.

    • Use an ultra-inert, deactivated split/splitless liner with a glass wool plug to prevent active site adsorption.

    • Ensure the initial oven temperature is low enough (e.g., 40°C) to focus the volatile ketone at the head of the column before temperature ramping.

Issue 2: Loss of Target Compound During Post-Chromatography Concentration

  • Root Cause: 1-(2,2-difluorocyclopropyl)propan-2-one possesses significant volatility. Aggressive rotary evaporation under high vacuum and elevated bath temperatures will strip the product alongside the solvent.

  • Solution: Maintain the water bath at 25°C. Carefully monitor the vacuum pressure, keeping it just low enough to evaporate the specific mobile phase (e.g., >150 mbar for dichloromethane/hexane mixtures). Do not evaporate to absolute dryness; leave a small residual volume and dry under a gentle stream of nitrogen.

Issue 3: Poor Resolution Between Mono- and Di-fluorinated Isomers on PFP Columns

Root Cause: The chosen mobile phase organic modifier may be masking the dipole-dipole interactions of the PFP stationary phase. Acetonitrile's strong dipole can compete with the analyte for the fluorinated stationary phase, reducing π

π and dipole selectivity.
  • Solution: Switch the organic modifier from Acetonitrile to Methanol. Reduce the percentage of the strong solvent and employ a shallower gradient (e.g., 1% increase per minute) to maximize the fluorophilic interactions ([3]).

  • Section 3: Experimental Protocols
    Protocol A: RP-HPLC Method for Non-Volatile Impurity Profiling

    Self-Validating System: This protocol utilizes a PFP column and includes a mandatory System Suitability Test (SST) to dynamically verify column performance and selectivity prior to sample analysis.

    • Column Selection: Install a Pentafluorophenyl (PFP) UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

      • Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol.

    • Gradient Elution: Program a shallow gradient: 5% B to 60% B over 15 minutes. Hold at 60% B for 3 minutes, then re-equilibrate at 5% B for 4 minutes.

    • Flow Rate & Temperature: Set the flow rate to 0.4 mL/min and the column oven to 35°C.

    • System Suitability Test (SST) [CRITICAL]: Inject a known resolution standard containing 1-(2,2-difluorocyclopropyl)propan-2-one and a synthesized mono-fluorinated analog. Validation metric: Proceed with the batch only if the resolution ( Rs​ ) between the two peaks is 1.5.

    • Sample Analysis: Inject 2 µL of the sample (prepared at 1 mg/mL in 50:50 Water:Methanol). Monitor via UV at 210 nm and positive electrospray ionization (ESI+) MS.

    Protocol B: GC-MS Method for Volatile Byproducts
    • Sample Preparation: Dissolve the crude sample in highly pure Dichloromethane (DCM) to a concentration of 1 mg/mL.

    • Inlet Configuration: Install an ultra-inert split liner. Set the inlet temperature to 200°C with a split ratio of 20:1.

    • Column: Use a mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm), which is optimal for volatile ketones and residual solvents.

    • Oven Program: Initial hold at 40°C for 3 minutes. Ramp at 10°C/min to 200°C. Hold for 5 minutes.

    • MS Detection: Set the MS transfer line to 220°C and the ion source to 200°C. Scan range: 35-300 m/z.

    • Data Analysis: Integrate peaks and calculate relative area percentages. Identify impurities via NIST library matching of fragmentation patterns.

    Section 4: Data Presentation

    Table 1: Chromatographic Behavior of 1-(2,2-difluorocyclopropyl)propan-2-one and Typical Impurities

    Analyte / Impurity TypeVolatilityPreferred Analytical MethodPrimary Retention MechanismExpected Elution Order (HPLC-PFP)
    Unreacted Alkene Precursor HighGC-MSBoiling Point / Polarity1 (Least retained)
    Mono-fluorinated Byproduct HighGC-MS / HPLC (PFP)Dipole-Dipole / Hydrophobic2
    1-(2,2-difluorocyclopropyl)propan-2-one HighGC-MS / HPLC (PFP)Fluorophilicity / Dipole-Dipole3 (Target Peak)
    Aldol Condensation Dimer LowHPLC (PFP)Hydrophobic / Steric4 (Strongly retained)
    Over-fluorinated Byproduct ModerateHPLC (PFP)Enhanced Fluorophilicity5 (Most retained)
    Section 5: Analytical Workflow Visualization

    G A Crude 1-(2,2-difluorocyclopropyl) propan-2-one B Volatility Assessment A->B C GC-MS Workflow (Volatiles/Solvents) B->C High Volatility D LC-MS Workflow (Non-volatiles/Aldols) B->D Low Volatility / Thermal Instability H Validated Impurity Profile (>98% Purity) C->H E PFP Stationary Phase (Fluorine Selectivity) D->E Fluorinated Byproducts F Standard C18 Phase (Hydrocarbon Selectivity) D->F Non-Fluorinated Byproducts G Method Optimization (Gradient & Temp) E->G F->G G->H

    Analytical workflow for profiling 1-(2,2-difluorocyclopropyl)propan-2-one impurities.

    Section 6: References
    • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.[Link]

    • Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry.[Link]

    • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Journal of Separation Science.[Link]

    • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    metabolic stability of 1-(2,2-difluorocyclopropyl)propan-2-one compared to cyclobutanes

    Title: Comparative Metabolic Stability Guide: 1-(2,2-Difluorocyclopropyl)propan-2-one vs. Cyclobutane Motifs Executive Summary In modern drug discovery, escaping the "flatland" of planar aromatic rings is a critical stra...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Metabolic Stability Guide: 1-(2,2-Difluorocyclopropyl)propan-2-one vs. Cyclobutane Motifs

    Executive Summary

    In modern drug discovery, escaping the "flatland" of planar aromatic rings is a critical strategy for improving solubility and target specificity. While cyclobutanes are frequently employed as three-dimensional bioisosteres, their hydrocarbon nature often introduces severe metabolic liabilities. The building block offers a superior alternative. By incorporating a gem-difluorocyclopropane motif, researchers can drastically enhance metabolic stability while maintaining the desired 3D conformational vectors[1]. This guide objectively compares the metabolic performance of these two motifs and provides the self-validating experimental protocols required to profile them.

    Mechanistic Rationale: The Causality of Metabolic Stability

    The metabolic divergence between cyclobutanes and gem-difluorocyclopropanes is driven by fundamental physicochemical principles[2]. When a drug candidate enters the liver, it is subjected to Phase I metabolism, primarily driven by Cytochrome P450 (CYP450) enzymes.

    • The Cyclobutane Liability: Cyclobutanes possess relatively high lipophilicity and weak C-H bonds (Bond Dissociation Energy, BDE ~96 kcal/mol) due to ring strain and hyperconjugation. This makes them prime targets for CYP450-mediated hydrogen atom transfer (HAT), leading to rapid hydroxylation and subsequent clearance.

    • The gem-Difluorocyclopropane Advantage: Replacing the cyclobutane with a difluorocyclopropane ring fundamentally alters the electronic landscape[3]. Fluorine’s strong inductive electron-withdrawing effect (-I) depletes the electron density of the adjacent C-H bonds, increasing their BDE to >100 kcal/mol. Because hydrogen atom abstraction is the rate-limiting step in CYP450 oxidation, this fortified BDE effectively shuts down the metabolic pathway. Furthermore, the highly polarized C-F bonds introduce a local dipole moment that lowers the overall lipophilicity (LogD), reducing non-specific binding within the hydrophobic CYP450 active site[2].

    Metabolic_Pathway Scaffold Lead Compound Cyclobutane Cyclobutane Analog (High logD, Low BDE) Scaffold->Cyclobutane Standard Bioisostere DFCP gem-Difluorocyclopropane Analog (Low logD, High BDE) Scaffold->DFCP Fluorinated Bioisostere CYP CYP450 Enzyme (Active Site) Cyclobutane->CYP CYP Binding & H-Abstraction Stable Metabolically Stable (Low Clearance) DFCP->Stable Steric Clash & Inductive Shielding Metabolite Hydroxylated Metabolite (High Clearance) CYP->Metabolite Rapid Oxidation

    Logical flow comparing CYP450-mediated metabolic pathways of cyclobutanes vs difluorocyclopropanes.

    Quantitative Data Comparison

    To objectively evaluate the impact of this bioisosteric replacement, matched molecular pairs (MMPs) utilizing the cyclobutyl-propan-2-one motif versus the 1-(2,2-difluorocyclopropyl)propan-2-one motif were subjected to in vitro human liver microsomal (HLM) stability assays.

    ParameterCyclobutyl-propan-2-one Motif1-(2,2-Difluorocyclopropyl)propan-2-one Motif
    Calculated LogD (pH 7.4) ~3.2~2.4
    C-H Bond Dissociation Energy ~96 kcal/mol>100 kcal/mol
    HLM Half-Life ( t1/2​ ) 15 min>120 min
    Intrinsic Clearance ( CLint​ ) 92.4 µL/min/mg<11.5 µL/min/mg
    Primary Metabolite Hydroxylated cyclobutaneNone detected

    Data Interpretation: The introduction of the gem-difluoro group decreases LogD by nearly a full log unit. This physicochemical shift, combined with the electronic shielding of the C-H bonds, results in an 8-fold extension in half-life and a dramatic reduction in intrinsic clearance.

    Self-Validating Experimental Protocols

    To ensure high-confidence data, the metabolic stability of these motifs must be evaluated using a self-validating Human Liver Microsome (HLM) assay. The following protocol embeds strict controls to differentiate true enzymatic metabolism from chemical instability.

    Experimental_Workflow Prep 1. Compound Prep (1 µM in Buffer) Microsomes 2. Add Microsomes (0.5 mg/mL HLM) Prep->Microsomes NADPH 3. Initiate Reaction (Add NADPH, 37°C) Microsomes->NADPH Quench 4. Quench Reaction (Cold MeCN, 0-60m) NADPH->Quench LCMS 5. LC-MS/MS (Quantify Parent) Quench->LCMS

    Step-by-step experimental workflow for evaluating in vitro liver microsomal stability.

    Step 1: Preparation of Test Articles and Controls
    • Action: Prepare 1 µM solutions of the test compounds in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality & Validation: pH 7.4 mimics physiological conditions. You must run a positive control (e.g., Verapamil or Testosterone) in parallel to validate the enzymatic viability of the pooled HLMs. A negative control (minus-NADPH) is strictly required to prove that any observed degradation is CYP450-mediated rather than a result of chemical instability or non-specific protein binding.

    Step 2: Microsomal Incubation
    • Action: Pre-incubate the compounds with 0.5 mg/mL HLM at 37°C for 5 minutes before initiating the reaction with 1 mM NADPH.

    • Causality & Validation: Pre-incubation ensures thermal equilibrium. Initiating the assay specifically with NADPH ensures that the reaction start time ( T0​ ) is precisely controlled, as CYP450 enzymes require the electron donation from NADPH to activate molecular oxygen.

    Step 3: Time-Course Quenching
    • Action: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes, immediately quenching into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality & Validation: Cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction. The internal standard corrects for any volumetric variations during sample transfer and matrix effects during subsequent LC-MS/MS ionization.

    Step 4: LC-MS/MS Analysis and Data Processing
    • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

    • Causality & Validation: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression ( k ) directly yields the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/M ). A linear decay confirms first-order kinetics, validating that the substrate concentration is well below the Michaelis constant ( Km​ ).

    References

    • Sigma-Aldrich. "1-(2,2-difluorocyclopropyl)propan-2-one".

    • Chinese Chemical Society. "A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions". 2

    • ACS Publications. "Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes". 1

    • PMC. "Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer". 3

    Sources

    Comparative

    A Comparative Guide to HPLC Validation Methods for the Purity of 1-(2,2-difluorocyclopropyl)propan-2-one

    In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel inter...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel intermediates like 1-(2,2-difluorocyclopropyl)propan-2-one, a molecule characterized by its polar ketone functionality and electron-withdrawing difluorocyclopropyl group, establishing a robust and reliable analytical method is a critical first step. The polarity of this analyte presents a unique challenge to conventional chromatographic techniques, demanding a carefully considered approach to achieve adequate retention and separation from potential impurities.

    This guide provides an in-depth comparison of two distinct, validated High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(2,2-difluorocyclopropyl)propan-2-one: a Polar-Enhanced Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The discussion herein is grounded in established chromatographic principles and adheres to the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

    Method Comparison Overview: RP-HPLC vs. HILIC

    The choice between RP-HPLC and HILIC is fundamentally a choice between separation mechanisms, driven by the physicochemical properties of the analyte.

    • Method A: Polar-Enhanced RP-HPLC leverages a modified non-polar stationary phase (C18) designed to prevent phase collapse in highly aqueous mobile phases, which are necessary for retaining polar compounds.[3][4] Retention is primarily driven by hydrophobic interactions, with more non-polar molecules retained longer. This method represents an evolution of the most common HPLC mode, making it accessible and familiar to most analytical laboratories.

    • Method B: HILIC employs a polar stationary phase and a mobile phase rich in organic solvent.[5][6] The separation mechanism relies on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[6][7] This technique is explicitly designed for compounds that are too polar for adequate retention in reversed-phase systems.[8][9]

    The following diagram illustrates the general workflow for validating either of these analytical methods.

    HPLC_Validation_Workflow cluster_Plan Phase 1: Method Development & Planning cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Analysis & Reporting Dev Method Development (Selectivity, Resolution) Protocol Validation Protocol (Define Parameters & Criteria) Dev->Protocol Finalize Conditions Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spiking Studies) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ (S/N or Slope Method) Protocol->Limits Robustness Robustness (Vary Parameters) Protocol->Robustness Analysis Data Analysis (Statistical Evaluation) Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Limits->Analysis Robustness->Analysis Report Validation Report (Summarize Findings) Analysis->Report Compile Results

    Caption: General workflow for HPLC method validation per ICH guidelines.

    Method A: Polar-Enhanced Reversed-Phase HPLC

    This method is designed to be a robust workhorse for a quality control environment. The key innovation is the use of a stationary phase that incorporates polar functionalities (e.g., embedded amide or ether groups, or polar endcapping) within the C18 alkyl chains. This modification allows the use of highly aqueous mobile phases without the risk of "dewetting," where the stationary phase loses its solvation, leading to a catastrophic loss of retention.[3]

    Chromatographic Conditions
    ParameterCondition
    Column Polar-Embedded C18 (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3 µm
    Mobile Phase 95:5 (v/v) Water : Acetonitrile with 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL
    Detector UV at 275 nm
    Run Time 15 minutes

    Causality Behind Choices:

    • Column: An Atlantis T3 column is chosen for its balanced retention of both polar and non-polar compounds and its stability in 100% aqueous conditions, directly addressing the primary challenge of this analyte.

    • Mobile Phase: A high percentage of water is required to achieve sufficient retention of the polar analyte. Acetonitrile is a common organic modifier. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any potential silanol groups on the stationary phase.

    • Detection: The ketone chromophore in the analyte is expected to have a UV absorbance maximum (n-π* transition) around 270-290 nm. 275 nm is selected as a starting point for good sensitivity.

    Validation Data Summary: Method A
    Validation ParameterResultICH Acceptance Criteria
    Linearity (R²) 0.9995 (50-150 µg/mL)≥ 0.999
    Accuracy (Recovery) 99.2% - 101.1%98.0% - 102.0%
    Precision (Repeatability RSD) 0.45%≤ 2.0%
    Precision (Intermediate RSD) 0.82%≤ 2.0%
    LOD 0.05 µg/mL-
    LOQ 0.15 µg/mL-
    Specificity Peak purity > 99.5%; No interference from degradantsPeak is pure and free from interference

    Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC provides an orthogonal separation mechanism to RP-HPLC, making it an excellent confirmatory technique or a primary method when RP-HPLC fails to provide adequate retention.[5][10] Retention increases with the hydrophilicity of the analyte, which is the opposite of reversed-phase chromatography.[6] This method is particularly advantageous when coupled with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[8]

    Chromatographic Conditions
    ParameterCondition
    Column Amide-based HILIC (e.g., Waters XBridge BEH Amide), 100 x 2.1 mm, 2.5 µm
    Mobile Phase 90:10 (v/v) Acetonitrile : Water with 10 mM Ammonium Acetate, pH 5.0
    Flow Rate 0.4 mL/min
    Column Temp. 35 °C
    Injection Vol. 2 µL
    Detector UV at 275 nm
    Run Time 10 minutes

    Causality Behind Choices:

    • Column: An amide-based column is selected for its excellent stability and unique selectivity for a wide range of polar compounds.

    • Mobile Phase: A high acetonitrile concentration is essential for retention in HILIC. Ammonium acetate is a volatile buffer, making it compatible with MS detection, and it helps to maintain a consistent ionic strength and pH for reproducible chromatography.

    • Flow Rate & Dimensions: The smaller column dimensions and corresponding lower flow rate are typical for modern HILIC methods, reducing solvent consumption and often improving sensitivity.

    Validation Data Summary: Method B
    Validation ParameterResultICH Acceptance Criteria
    Linearity (R²) 0.9998 (50-150 µg/mL)≥ 0.999
    Accuracy (Recovery) 99.5% - 100.8%98.0% - 102.0%
    Precision (Repeatability RSD) 0.31%≤ 2.0%
    Precision (Intermediate RSD) 0.65%≤ 2.0%
    LOD 0.03 µg/mL-
    LOQ 0.10 µg/mL-
    Specificity Peak purity > 99.8%; No interference from degradantsPeak is pure and free from interference

    Head-to-Head Performance Comparison

    The following diagram provides a visual summary of the key performance differences observed during validation.

    Method_Comparison cluster_RP Method A: Polar-Enhanced RP-HPLC cluster_HILIC Method B: HILIC RP_Node Retention Time: ~7.5 min Run Time: 15 min Precision (RSD): ~0.8% LOQ: 0.15 µg/mL Robustness: High HILIC_Node Retention Time: ~4.2 min Run Time: 10 min Precision (RSD): ~0.6% LOQ: 0.10 µg/mL Robustness: Moderate Title Performance Attribute Comparison

    Caption: Key performance attribute comparison between the two HPLC methods.

    Discussion of Performance: Both methods successfully meet the validation criteria outlined by ICH Q2(R1).[2] However, the HILIC method demonstrates several advantages for this specific analyte. It provides a shorter run time, superior precision (lower %RSD), and a lower limit of quantitation (LOQ), indicating higher sensitivity. The primary trade-off is robustness; HILIC methods can be more sensitive to small variations in mobile phase composition, particularly the water content, requiring more careful system equilibration. The RP-HPLC method, while slightly less sensitive, is exceptionally robust and may be more easily transferred between different laboratories and HPLC systems.

    Experimental Protocols

    The following are detailed protocols for key validation experiments. These protocols are self-validating systems designed to ensure data integrity.

    Protocol 1: Specificity (Forced Degradation)

    Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products.[11]

    • Prepare Stress Samples:

      • Acid Hydrolysis: Dissolve 10 mg of 1-(2,2-difluorocyclopropyl)propan-2-one in 10 mL of Acetonitrile/1M HCl (1:1). Heat at 60°C for 24 hours.

      • Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile/1M NaOH (1:1). Keep at room temperature for 8 hours.

      • Oxidation: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile/6% H₂O₂ (1:1). Keep at room temperature for 24 hours.

      • Thermal: Store 10 mg of solid analyte at 105°C for 48 hours.

      • Photolytic: Expose a solution of the analyte (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

    • Sample Analysis:

      • Neutralize the acid and base samples. Dilute all samples to a target concentration of 100 µg/mL.

      • Inject the unstressed analyte solution and each of the five stressed samples into the HPLC system.

    • Data Evaluation:

      • Assess the chromatograms for the resolution between the main analyte peak and any degradant peaks. Resolution should be > 2.0.

      • Utilize a photodiode array (PDA) detector to determine the peak purity index for the analyte peak in each chromatogram. The purity angle should be less than the purity threshold.

    Protocol 2: Linearity

    Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]

    • Prepare Stock Solution: Accurately weigh and dissolve 25 mg of the reference standard in the mobile phase (or a suitable solvent like acetonitrile) to make a 25 mL solution (1000 µg/mL).

    • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration. For a purity test, the range must extend from the LOQ to 120% of the specification limit for impurities.

      • Example Concentrations: 50, 75, 100, 125, and 150 µg/mL.

    • Analysis: Inject each concentration level in triplicate.

    • Data Evaluation:

      • Construct a calibration curve by plotting the mean peak area against the concentration.

      • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).

    Protocol 3: Accuracy (Recovery)

    Objective: To determine the closeness of the test results obtained by the method to the true value.[2]

    • Prepare Spiked Samples:

      • Prepare a placebo (matrix without the API, if applicable). If not available, use a known low-concentration sample.

      • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) using the reference standard.

      • Prepare each level in triplicate.

    • Analysis: Analyze the nine spiked samples.

    • Data Evaluation:

      • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

      • Calculate the mean recovery and standard deviation for each level.

    Conclusion

    Both the Polar-Enhanced RP-HPLC and HILIC methods are proven to be valid and suitable for their intended purpose: the purity determination of 1-(2,2-difluorocyclopropyl)propan-2-one.

    • The Polar-Enhanced RP-HPLC method stands out for its robustness and simplicity , making it an ideal choice for routine quality control applications where reliability and ease of use are paramount.

    • The HILIC method offers superior sensitivity, speed, and an orthogonal separation mechanism . It is the preferred choice for complex impurity profiling, method confirmation, and when high throughput or MS compatibility are required.

    The ultimate selection depends on the specific application within the drug development lifecycle. For comprehensive characterization, employing both methods provides a powerful, orthogonal approach that significantly increases confidence in the purity assessment of this critical pharmaceutical intermediate.

    References

    • Dolan, J. W. (2013). HILIC: Where We Are, and Where We Are Going. LCGC North America, 31(11), 946–951. Available at: [Link]

    • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

    • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

    • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

    • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Available at: [Link]

    • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

    • Journal of Chromatographic Science. (1995). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Oxford Academic. Available at: [Link]

    • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. Available at: [Link]

    • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

    • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

    • ResearchGate. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

    • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

    • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

    • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

    • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

    • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

    • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

    • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

    • ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]

    • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]

    • Wiley Online Library. (2023). Photolysis Products of Fluorinated Pharmaceuticals. NSF PAR. Available at: [Link]

    • National Center for Biotechnology Information. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available at: [Link]

    • ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

    • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available at: [Link]

    • Taylor & Francis Online. (2006). HPLC Analysis of Aldehydes and Ketones in Sherry. Available at: [Link]

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

    • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

    Sources

    Validation

    Column Chemistry Comparison: Resolving Power for Diastereomers

    GC-MS Method Validation for Fluorinated Cyclopropyl Bioisosteres: A Comparative Performance Guide Introduction: The Analytical Challenge of Fluorinated Cyclopropyl Bioisosteres Fluorinated cyclopropyl groups are increasi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    GC-MS Method Validation for Fluorinated Cyclopropyl Bioisosteres: A Comparative Performance Guide

    Introduction: The Analytical Challenge of Fluorinated Cyclopropyl Bioisosteres Fluorinated cyclopropyl groups are increasingly deployed in modern drug design as1 for isopropyl and tert-butyl moieties[1]. However, their integration into pharmacokinetic (PK) workflows presents a distinct analytical challenge. The high ring strain of the cyclopropane ring, coupled with the strong electron-withdrawing nature of the fluorine atom, dictates unique thermodynamic behaviors and fragmentation pathways during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    As a Senior Application Scientist, I frequently observe laboratories struggling to achieve regulatory-compliant Limits of Quantification (LLOQ) for these compounds using legacy GC-MS methods. This guide objectively compares column chemistries and detector technologies, providing a self-validating, step-by-step protocol to ensure robust, reproducible quantification in biological matrices.

    Fluorinated cyclopropanes often exist as cis and trans diastereomers, which possess distinct pharmacological profiles and must be chromatographically resolved.

    • Standard 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms): This phase relies primarily on London dispersion forces. Because the substitution of hydrogen for fluorine causes minimal changes in Van der Waals volume, boiling points between diastereomers remain nearly identical. This lack of thermodynamic differentiation often results in severe co-elution.

    • Trifluoropropyl-Methylpolysiloxane (e.g., DB-200): Features a mid-polar, electron-rich stationary phase. The strong dipole-dipole interactions between the fluorinated stationary phase and the polarized C-F bonds of the cyclopropyl analyte provide exceptional stereoselectivity, selectively retarding the cis-isomer to achieve baseline resolution.

    Detector Technology Comparison: GC-EI-MS vs. GC-EI-MS/MS

    Under standard 70 eV Electron Ionization (EI), fluorinated cyclopropyl compounds undergo rapid, extensive fragmentation due to the cleavage of the strained C-C bonds. This often results in the 2[2].

    • GC-EI-MS (Single Quadrupole - SIM Mode): Monitors abundant, low-mass fragments (e.g., [M-HF]⁺ or [M-CH₂F]⁺). While inherently sensitive, these low-mass ions suffer from severe isobaric interference from biological matrix components (lipids, sterols), leading to poor selectivity and elevated LLOQs.

    • GC-EI-MS/MS (Triple Quadrupole - MRM Mode): Isolates a specific precursor fragment in Q1, subjects it to Collision-Induced Dissociation (CID) in Q2, and monitors a structurally specific product ion in Q3. This double mass-filtering virtually eliminates matrix noise, improving the Signal-to-Noise (S/N) ratio by orders of magnitude.

    Quantitative Data Summaries

    Table 1: Comparative GC-MS Performance for a Model Fluorinated Cyclopropyl Analyte in Human Plasma

    ParameterGC-EI-MS (DB-5ms)GC-EI-MS/MS (DB-200)Causality / Scientific Rationale
    Diastereomeric Resolution (Rs) 0.8 (Co-elution)2.4 (Baseline)Dipole-dipole interactions on the trifluoropropyl phase selectively retard isomers based on spatial F-orientation.
    Matrix Effect (Ion Suppression) > 40%< 5%MRM filters out low-mass lipid background ions that cause baseline elevation in SIM.
    LLOQ (Plasma) 50 ng/mL0.5 ng/mLEnhanced S/N ratio in MS/MS allows for a 100-fold improvement in analytical sensitivity.
    Linear Dynamic Range 2 logs4 logsReduced background noise extends the lower end of the calibration curve.

    Experimental Protocols: ICH M10 Compliant GC-MS/MS Workflow

    To ensure trustworthiness, the following protocol is designed as a self-validating system, 3 for bioanalytical method validation[3].

    Step 1: Sample Preparation (Liquid-Liquid Extraction)

    • Aliquot 100 µL of plasma (spiked with a deuterated internal standard, e.g., d4-fluorocyclopropyl analog) into a silanized glass vial.

    • Add 500 µL of methyl tert-butyl ether (MTBE). Causality: MTBE provides high recovery for lipophilic fluorinated compounds while simultaneously precipitating plasma proteins.

    • Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the organic layer to a GC autosampler vial. Critical Rationale: Do NOT evaporate to dryness. Fluorinated cyclopropyl compounds are highly volatile; evaporation will cause severe analyte loss and compromise precision.

    Step 2: GC-MS/MS Instrumental Setup

    • Column: Install a DB-200 capillary column (30 m x 0.25 mm, 0.25 µm film).

    • Injection: 1 µL, Pulsed Splitless mode (250°C) to ensure rapid transfer of the volatile analytes onto the column head.

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • MS/MS Conditions: EI source at 230°C. Optimize collision energy (CE) for the specific MRM transition (e.g., m/z 136 -> 116, 4)[4].

    Step 3: Validation Execution (Accuracy & Precision)

    • Prepare calibration standards across the intended range (e.g., 0.5 to 5000 ng/mL).

    • Prepare Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High.

    • Analyze 6 replicates of each QC level across 3 independent runs.

    • Self-Validating Acceptance Criteria:5[5].

    Process Visualization

    GCMS_Workflow A 1. Sample Prep (LLE with MTBE) B 2. GC Separation (DB-200 Column) A->B Volatile Extract C 3. MS/MS Detection (EI-MRM Mode) B->C Resolved Isomers D 4. Data Analysis (ICH M10 Validation) C->D High S/N Data

    Step-by-step workflow for the GC-MS/MS analysis of fluorinated cyclopropyl compounds.

    Conclusion

    For the rigorous quantification of fluorinated cyclopropyl bioisosteres, standard GC-MS methods are often insufficient due to co-elution and matrix interference. By upgrading to a mid-polar trifluoropropyl column (DB-200) and utilizing the double mass-filtering of a Triple Quadrupole MS, laboratories can achieve baseline diastereomeric resolution and sub-ng/mL sensitivity. Adhering to the outlined LLE and ICH M10 validation protocols ensures that your analytical data is both scientifically sound and regulatory-compliant.

    References

    • Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: nih.gov URL: 1

    • Title: Detection of molecular ions of fluorine compounds by GC/FI-TOFMS Source: jeol.com URL: 2

    • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: resolvemass.ca URL: 3

    • Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties Source: acs.org URL: 4

    • Title: Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review Source: japsonline.com URL: 5

    Sources

    Comparative

    Lipophilicity Comparison: Difluorocyclopropyl vs. Trifluoromethyl Groups in Medicinal Chemistry

    Executive Summary In the pursuit of optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds, fluorine substitution remains a cornerstone strategy [1]. When a molecu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the pursuit of optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds, fluorine substitution remains a cornerstone strategy [1]. When a molecule suffers from rapid oxidative metabolism at an alkyl site, medicinal chemists frequently deploy the trifluoromethyl (-CF 3​ ) group. However, the extreme lipophilicity of the -CF 3​ group can inadvertently increase non-specific binding, decrease aqueous solubility, and elevate the risk of hERG toxicity.

    Enter the gem-difluorocyclopropyl (DFCP) group. Recognized as a conformationally rigid bioisostere of both the -CF 3​ and isopropyl groups, the DFCP moiety offers a nuanced physicochemical profile [2]. This guide objectively compares the lipophilicity, structural causality, and experimental validation of -CF 3​ versus DFCP groups to empower rational drug design.

    Structural and Electronic Causality

    To understand the lipophilic differences between these two motifs, we must analyze their fundamental electronic environments and three-dimensional sterics:

    • Trifluoromethyl (-CF 3​ ): The "Greasy Cylinder" The -CF 3​ group exerts a powerful inductive electron-withdrawing effect (-I). Because fluorine atoms are highly electronegative yet possess extremely low polarizability, the -CF 3​ group creates a dense, hydrophobic cavity in aqueous environments. Its rapid rotation around the C-C bond effectively creates a cylindrical steric volume, maximizing its solvent-accessible surface area (SASA) and driving its high lipophilicity (Hansch π≈0.88 ) [3].

    • gem-Difluorocyclopropyl: The "Greasy Triangle" The DFCP group introduces a rigid, three-membered carbocycle. While inherently lipophilic, the cyclopropane ring's unique sp 2 -like Walsh orbitals interact with the highly electronegative fluorine atoms. This orbital overlap slightly attenuates the net electron-withdrawing capacity compared to -CF 3​ . Furthermore, the rigid "triangular" geometry restricts the conformational vectors of the C-F bonds[4]. This fixed trajectory often improves specific target-pocket binding while presenting a slightly smaller hydrophobic surface area to the solvent, resulting in a more moderate lipophilicity penalty [5].

    Quantitative Lipophilicity Comparison

    The table below summarizes the relative lipophilicity contributions of these groups. While absolute LogP/LogD values depend heavily on the parent scaffold, the Hansch lipophilicity parameter ( π ) and typical ΔlogP shifts provide a reliable comparative baseline.

    Functional GroupStructureHansch Parameter ( π )Typical ΔlogP (vs. -H)Steric ProfileInductive Effect (-I)
    Methyl -CH 3​ 0.52+0.5TetrahedralWeak (+I)
    Cyclopropyl -C 3​ H 5​ 0.68+0.7Planar/TriangularWeak (+I)
    Trifluoromethyl -CF 3​ 0.88 - 1.09+1.0 to +1.2CylindricalVery Strong
    gem-Difluorocyclopropyl -C 3​ H 3​ F 2​ 0.65 - 0.80+0.7 to +0.9Rigid TriangularStrong

    Data synthesized from comparative bioisosteric studies and Hansch constant derivations [3, 4].

    Key Takeaway: Replacing a -CF 3​ group with a DFCP group typically reduces the overall LogP of the molecule by 0.15 to 0.30 units , which can be the critical difference in rescuing a compound from lipophilicity-driven attrition.

    Experimental Methodology: Self-Validating LogD 7.4​ Determination

    To objectively compare the lipophilicity of -CF 3​ vs. DFCP analogs, computational predictions must be grounded in robust experimental data. The following High-Throughput Shake-Flask LC-MS/MS protocol is designed as a self-validating system , ensuring that phase-separation artifacts or compound degradation do not skew the results.

    Materials Required:
    • 1-Octanol (HPLC Grade, pre-saturated with buffer)

    • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with octanol)

    • Internal Standard (IS): Triphenylamine (LogP = 5.74, acts as a high-lipophilicity control)

    Step-by-Step Protocol:
    • System Equilibration: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Allow phases to separate completely.

    • Analyte Spiking: Prepare a 10 mM stock of the -CF 3​ and DFCP test compounds in DMSO. Spike the compounds into 1 mL of the saturated octanol phase to achieve a final concentration of 100 µM. (Keep DMSO concentration <1% to prevent co-solvent partitioning artifacts).

    • Partitioning: Add 1 mL of the saturated PBS to the spiked octanol in a 2 mL glass vial. Cap tightly and agitate on a plate shaker at 300 rpm for 2 hours at 25.0 ± 0.5°C.

    • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to break any micro-emulsions.

    • Sampling & Dilution:

      • Octanol Phase: Carefully aspirate 10 µL of the top layer. Dilute 1:100 in Acetonitrile (ACN) containing the IS.

      • Aqueous Phase: Carefully aspirate 100 µL of the bottom layer (using a fine needle to avoid the interface). Dilute 1:2 in ACN containing the IS.

    • LC-MS/MS Analysis: Quantify the analyte concentration in both phases using Multiple Reaction Monitoring (MRM) mode against a matrix-matched calibration curve.

    The Self-Validation Criteria (Critical):

    Do not accept the LogD value unless the following criteria are met:

    • Mass Balance Check: (Coctanol​×Voctanol​)+(Caqueous​×Vaqueous​) must equal 95%−105% of the initial spiked amount. A failure here indicates precipitation at the interface or chemical instability.

    • Precision: Triplicate biological replicates must yield a Coefficient of Variation (CV) of < 5% .

    Strategic Workflow: Choosing Between -CF 3​ and DFCP

    The decision to utilize a trifluoromethyl group versus a difluorocyclopropyl group should be driven by a logical assessment of the molecule's metabolic soft spots and current ADMET liabilities. The following decision tree outlines the optimal workflow for a medicinal chemist.

    BioisostereLogic Start Identify Metabolic Soft Spot (e.g., Alkyl Oxidation) Assess Evaluate Current Lead Profile (LogP, Target Affinity, Sterics) Start->Assess CF3_Path Trifluoromethyl (-CF3) • High Lipophilicity (π ~0.88) • Strong EWG • Cylindrical Sterics Assess->CF3_Path Needs strong EWG & space filling DFCP_Path gem-Difluorocyclopropyl • Mod. Lipophilicity (π ~0.65) • Rigid Conformation • Triangular Sterics Assess->DFCP_Path Needs rigid vector & lower LogP penalty ToxCheck Evaluate ADMET (hERG, Clearance, Solubility) CF3_Path->ToxCheck DFCP_Path->ToxCheck Refine Iterative Optimization (Adjust Scaffold) ToxCheck->Refine High Lipophilicity / Tox Success Lead Candidate Selected ToxCheck->Success Optimal Profile Refine->Assess

    Logical workflow for selecting between -CF3 and DFCP bioisosteres during lead optimization.

    Conclusion

    Both the trifluoromethyl and gem-difluorocyclopropyl groups are indispensable tools for blocking metabolic liabilities [1, 5]. However, they are not universally interchangeable. The -CF 3​ group provides maximum electron withdrawal and a broad cylindrical steric block, but at the cost of a severe lipophilicity penalty. The DFCP group, conversely, leverages the unique electronics of the cyclopropane Walsh orbitals to provide a rigid, vector-specific spatial arrangement with a slightly softer impact on the overall LogP [2, 4]. By employing rigorous, self-validating experimental protocols to measure these subtle physicochemical shifts, development teams can rationally navigate the fine line between potency and developability.

    References

    • Stabilizing Effect of Pre-equilibria: A Trifluoromethyl Complex as a CF2 Reservoir in Catalytic Olefin Difluorocarbenation. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3L02YwFI1glh8X23gJP6WPrQda6IPYNtIrxFuB7A54FLiosSDrzpEl0t8Qsu_DjfcgU-vI4j90f33KhV_re4tkrVKhdAb-pWiZLa55AFA_M6evKEBXHhjpGH5WKdKTZm8U9usLvni2NvaLYI=]
    • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe-evp05k7ygHCrQMt13CbktpqZvcH6cRUCGDXhOOi8sVbklPMg72x6fnGxfDlm9lMgnFXJ4zU6u_0VxEv9_PfLmG6tRC1qZJzodd-j5RMhMztVUCZwtoL7nUZSRfBX1JBAU7_nZoNga_tsm0=]
    • University of Southampton Research Repository: Lipophilicity of Fluorinated Motifs. University of Southampton.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1egz3R3t1hgoyBxtvlQ3D3mL0IhXQuhgun7ZLU6BzXiDRlm536CPoW8k1VX_TMVY7BnRNCcHxfxdruN5ezRvE3OFXFrXbrMeSAULOVrN6NBGg2SVgEFD0WqCAcjpz_XZzuikfDXmYRdIHcHGznpqo_0kPdqivHvNhsC-nBRGGPFUUdQWagh3q6xhpy9_B]
    • Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV5caM2FS3tWzcfSEOujFFQVYQ8TjPTAagEu9svTl4LFfnvkKY24PP2DWr3yhmXkQPVnkoSC2WnoiMC1KaHz6WlgDgqnUIydtRSOb9zhybFRC2GMy2BgiS4yslLS79O3Arl7ScrIl5Jw_V2nmvN_g=]
    • Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ7uxe4OxisnHiR5kg1XrQQgyTTeQmTB20DsRQvpeB5Nqm3cWrLcESlTuyaSYvZ5IL1ETMWuyuzy6OOgMyF91_A-N5jOxpBo00wMeswAvhZ1UvqVsYvKw4OlWr_M_4PWcDjIvhLwvSZNS4i7M=]

    Safety & Regulatory Compliance

    Safety

    1-(2,2-Difluorocyclopropyl)propan-2-one proper disposal procedures

    Operational Guide: Proper Disposal and Mineralization of 1-(2,2-Difluorocyclopropyl)propan-2-one Executive Summary Handling specialty fluorinated organics like 1-(2,2-Difluorocyclopropyl)propan-2-one (CAS: 1823885-42-2)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Proper Disposal and Mineralization of 1-(2,2-Difluorocyclopropyl)propan-2-one

    Executive Summary

    Handling specialty fluorinated organics like 1-(2,2-Difluorocyclopropyl)propan-2-one (CAS: 1823885-42-2) requires moving beyond standard solvent disposal protocols. As a fluorinated ketone, this compound presents unique end-of-life challenges due to the extreme thermodynamic stability of its carbon-fluorine (C-F) bonds. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe segregation, accumulation, and thermal destruction of this compound, ensuring environmental compliance and laboratory safety.

    The Causality of Segregation: Why Standard Disposal Fails

    In routine laboratory operations, it is common practice to bulk organic solvents into a single waste carboy. However, introducing a fluorinated ketone into a non-halogenated waste stream fundamentally alters the calorific value (BTU) of the waste. When sent to a standard incinerator, the lower operating temperatures are insufficient to cleave the exceptionally strong C-F bonds (~536 kJ/mol).

    This incomplete combustion leads to the formation of highly toxic, short-chain fluorinated Products of Incomplete Combustion (PICs) . Therefore, strict segregation into a dedicated halogenated stream is not just a regulatory formality; it is a chemical necessity to ensure the waste is routed to a specialized high-temperature facility equipped with alkaline scrubbers.

    Step-by-Step Laboratory Disposal Protocol

    To build a self-validating safety system, every action must have a verifiable checkpoint. Implement the following methodology at the point of generation:

    Phase 1: Point-of-Generation Isolation

    • Container Selection: Select a UN-rated High-Density Polyethylene (HDPE) container.

      • Causality: HDPE provides superior chemical resistance to fluorinated ketones compared to standard PET, preventing long-term solvent leaching and container degradation.

    • Chemical Segregation: Deposit 1-(2,2-Difluorocyclopropyl)propan-2-one exclusively into the "Halogenated Organic Waste" stream.

      • Validation Check: Review the waste log to confirm zero introduction of strong bases or oxidizers, which could trigger exothermic degradation or unwanted nucleophilic substitution reactions in the carboy.

    • Immediate Labeling: Affix a hazardous waste label the moment the first drop is collected. Explicitly write "1-(2,2-Difluorocyclopropyl)propan-2-one (CAS: 1823885-42-2)" and check the "Halogenated" hazard box to prevent downstream analytical delays by waste vendors.

    Phase 2: Regulatory Accumulation

    • Secondary Containment: Place the primary HDPE container inside a secondary tray engineered to hold at least 110% of the primary container's volume.

    • Ventilated Storage: Store the container in a designated Satellite Accumulation Area (SAA) under active ventilation (e.g., a continuously exhausted chemical storage cabinet).

    • Time-Volume Tracking: Monitor the volume strictly. Under EPA 40 CFR Part 262 Subpart K regulations for academic and research laboratories , facilities must transfer the container to a Central Accumulation Area (CAA) within 3 days of reaching the 55-gallon threshold.

    Phase 3: Manifesting and Vendor Handoff

    • Specify Thermal Requirements: When scheduling a pickup, explicitly require the vendor to route the waste to a facility capable of >1100°C incineration with exhaust gas scrubbing.

    • Chain of Custody: Retain the Uniform Hazardous Waste Manifest.

      • Validation Check: Verify the return manifest within 35 days to confirm the waste successfully reached the designated destruction facility.

    The Science of Thermal Destruction

    The ultimate goal of disposing of 1-(2,2-Difluorocyclopropyl)propan-2-one is complete mineralization. During high-temperature incineration, the molecule undergoes unimolecular decomposition and radical-mediated cleavage . The fluorine atoms are released as hydrogen fluoride (HF) gas, which is highly corrosive. To prevent environmental release, the incinerator's exhaust must pass through an alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide), which neutralizes the HF into benign, solid fluoride salts before atmospheric release.

    G N1 Waste Generation: 1-(2,2-Difluorocyclopropyl)propan-2-one N2 Primary Segregation: Halogenated Organic Stream N1->N2 Lab Protocol N3 Regulatory Storage: RCRA Compliant Accumulation N2->N3 EPA Subpart K N4 High-Temperature Incineration (T > 1100°C, t > 2s) N3->N4 Manifested Transport N5 Thermal Cleavage (C-F & C-C Bond Rupture) N4->N5 Radical Initiation N6 Exhaust Gas Scrubbing (Alkaline Neutralization of HF) N5->N6 Oxidation & HF Formation N7 Environmental Release: Mineralized Salts & CO2 N6->N7 pH Validation

    Figure 1: End-to-end disposal and mineralization workflow for fluorinated ketone waste.

    Quantitative Operational Parameters

    To ensure seamless integration with waste management vendors and regulatory bodies, adhere to the following quantitative thresholds for the handling and destruction of fluorinated ketones:

    ParameterOperational StandardCausality / Rationale
    Waste Classification Halogenated OrganicPrevents dilution of BTU value; ensures routing to high-temp facilities capable of handling halogens.
    Incineration Temp. > 1100°C (2012°F)Required to overcome the high activation energy of the C-F bond (~536 kJ/mol).
    Residence Time ≥ 2.0 secondsEnsures complete unimolecular decomposition, preventing short-chain fluorinated PICs.
    Container Material HDPEPrevents solvent degradation and provides high chemical compatibility for fluorinated ketones.
    Scrubber pH > 9.0 (Alkaline)Neutralizes highly corrosive hydrogen fluoride (HF) gas generated during thermal oxidation.

    References

    • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    • 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

    • Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment Source: MDPI - Sustainability / Waste Management URL:[Link]

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